2,6-Dioctyl-p-cresol
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
23271-28-5 |
|---|---|
Molecular Formula |
C23H40O |
Molecular Weight |
332.6 g/mol |
IUPAC Name |
4-methyl-2,6-dioctylphenol |
InChI |
InChI=1S/C23H40O/c1-4-6-8-10-12-14-16-21-18-20(3)19-22(23(21)24)17-15-13-11-9-7-5-2/h18-19,24H,4-17H2,1-3H3 |
InChI Key |
RLMSHDLOMSQPHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=CC(=C1O)CCCCCCCC)C |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 2,6-Dioctyl-p-cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2,6-Dioctyl-p-cresol, a sterically hindered phenolic compound. The synthesis is primarily achieved through the Friedel-Crafts alkylation of p-cresol with 1-octene. This document outlines the reaction mechanism, a detailed experimental protocol, and expected characterization data.
Synthesis Pathway: Friedel-Crafts Alkylation
The core of the synthesis for this compound is the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation. In this reaction, p-cresol is reacted with an alkylating agent, in this case, 1-octene, in the presence of a Lewis acid catalyst. The octyl group from 1-octene is added to the aromatic ring of p-cresol at the positions ortho to the hydroxyl group, leading to the formation of the desired 2,6-dioctyl substituted product.
The general transformation can be represented as follows:
Caption: General synthesis pathway for this compound.
Reaction Mechanism
The Friedel-Crafts alkylation of p-cresol with 1-octene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Electrophile: The Lewis acid catalyst (e.g., Aluminum chloride, AlCl₃) activates the 1-octene, leading to the formation of a carbocation or a polarized complex. This species is the electrophile that will attack the aromatic ring.
-
Electrophilic Attack: The electron-rich aromatic ring of p-cresol acts as a nucleophile and attacks the electrophilic octyl species. The hydroxyl group of p-cresol is an activating group, directing the substitution to the ortho and para positions. Since the para position is already occupied by a methyl group, the substitution occurs at the two available ortho positions.
-
Deprotonation and Regeneration of Aromaticity: A base (which can be the counter-ion of the catalyst) removes a proton from the intermediate, restoring the aromaticity of the ring and yielding the alkylated product. The catalyst is regenerated in this step.
Caption: Mechanism of the Friedel-Crafts alkylation of p-cresol.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from a general procedure for the alkylation of phenols.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Quantity (mol) | Quantity (g/mL) |
| p-Cresol | 108.14 | 1.034 | 1.0 | 108.14 g |
| 1-Octene | 112.21 | 0.715 | 2.2 | 175.5 mL |
| Aluminum Chloride (anhydrous) | 133.34 | 2.48 | 1.1 | 146.67 g |
| Dichloromethane (anhydrous) | 84.93 | 1.33 | - | 500 mL |
| Hydrochloric Acid (1 M) | 36.46 | - | - | As needed |
| Saturated Sodium Bicarbonate | 84.01 | - | - | As needed |
| Anhydrous Magnesium Sulfate | 120.37 | 2.66 | - | As needed |
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled and flame-dried under a stream of inert gas (e.g., nitrogen or argon).
-
Addition of Reactants: Anhydrous dichloromethane (250 mL) and anhydrous aluminum chloride (1.1 mol) are added to the flask. The mixture is cooled to 0 °C in an ice bath.
-
A solution of p-cresol (1.0 mol) in anhydrous dichloromethane (100 mL) is added dropwise to the stirred suspension of aluminum chloride. The mixture is stirred for 30 minutes at 0 °C.
-
Alkylation: A solution of 1-octene (2.2 mol) in anhydrous dichloromethane (150 mL) is added dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: The reaction mixture is cooled to 0 °C and slowly quenched by the dropwise addition of 1 M hydrochloric acid. The mixture is then transferred to a separatory funnel.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data (Expected)
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (2H, singlet).- OH proton (1H, singlet, broad).- CH₂ groups of octyl chains adjacent to the ring (4H, triplet).- CH₃ group on the ring (3H, singlet).- Other CH₂ groups of octyl chains (multiplets).- Terminal CH₃ groups of octyl chains (6H, triplet). |
| ¹³C NMR | - Quaternary carbons in the aromatic ring.- CH carbons in the aromatic ring.- Carbons of the octyl chains.- Carbon of the methyl group on the ring. |
| IR (Infrared Spectroscopy) | - O-H stretching (broad band around 3300-3500 cm⁻¹).- C-H stretching (aliphatic, just below 3000 cm⁻¹).- C=C stretching (aromatic, ~1600 cm⁻¹).- C-O stretching (~1200 cm⁻¹). |
| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₂₃H₄₀O).- Fragmentation pattern showing loss of alkyl chains. |
| Appearance | Likely a viscous oil or a low-melting solid. |
This technical guide provides a foundational understanding of the synthesis of this compound. Researchers should optimize the reaction conditions and perform thorough characterization to confirm the identity and purity of the synthesized compound.
An In-depth Technical Guide on the Antioxidant Mechanism of 2,6-Dioctyl-p-cresol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2,6-Dioctyl-p-cresol is a synthetic phenolic antioxidant. Its structure, characterized by a hydroxyl group on a benzene ring flanked by two bulky octyl groups, enables it to function as a potent radical scavenger. This technical guide delineates the core antioxidant mechanism of this compound, provides detailed experimental protocols for its evaluation, and explores its potential interaction with cellular signaling pathways. While specific quantitative data for this compound is limited in publicly available literature, this guide draws upon the well-established principles of sterically hindered phenolic antioxidants, primarily using its close analogue, 2,6-di-tert-butyl-p-cresol (BHT), as a reference. The lipophilic nature imparted by the octyl chains suggests a high affinity for lipid-rich environments, making it a potentially effective inhibitor of lipid peroxidation.
Core Antioxidant Mechanism: Radical Scavenging
The primary antioxidant mechanism of this compound is centered on its ability to act as a free radical scavenger through a hydrogen atom transfer (HAT) mechanism. This process involves the donation of the hydrogen atom from its phenolic hydroxyl group to a free radical, thereby neutralizing the radical and terminating the oxidative chain reaction.
The key steps are as follows:
-
Initiation of Oxidation: An initiator molecule (I) abstracts a hydrogen atom from a substrate (RH), such as a polyunsaturated fatty acid, to form a substrate radical (R•).
-
Propagation of Oxidation: The substrate radical (R•) reacts with molecular oxygen (O₂) to form a peroxyl radical (ROO•). This peroxyl radical can then abstract a hydrogen atom from another substrate molecule, propagating the chain reaction.
-
Termination by this compound: this compound (ArOH) donates its phenolic hydrogen atom to the peroxyl radical (ROO•), forming a hydroperoxide (ROOH) and a stable 2,6-dioctyl-p-cresoxyl radical (ArO•).
The efficacy of this process is largely attributed to the stability of the resulting phenoxyl radical. The two bulky octyl groups at the ortho positions sterically hinder the radical, preventing it from participating in further oxidative reactions. This steric hindrance, combined with the resonance delocalization of the unpaired electron across the benzene ring, renders the 2,6-dioctyl-p-cresoxyl radical relatively unreactive.
Figure 1. Hydrogen Atom Transfer (HAT) Mechanism
Quantitative Data Summary
Quantitative data on the antioxidant activity of this compound is not extensively available in the reviewed literature. However, data for the structurally similar and widely studied antioxidant, 2,6-di-tert-butyl-p-cresol (BHT), can provide a valuable benchmark. It is important to note that the longer, more flexible octyl chains in this compound are expected to increase its lipophilicity compared to the branched tert-butyl groups of BHT. This difference in lipophilicity can influence its partitioning and efficacy in various systems, such as bulk oils versus oil-in-water emulsions.
| Antioxidant | Assay | IC50 / Activity | Reference Compound | Reference IC50 / Activity |
| 2,6-di-tert-butyl-p-cresol (BHT) | DPPH | Varies (literature dependent) | Trolox | Varies (literature dependent) |
| 2,6-di-tert-butyl-p-cresol (BHT) | ABTS | Varies (literature dependent) | Trolox | Varies (literature dependent) |
| 2,6-di-tert-butyl-p-cresol (BHT) | Lipid Peroxidation | Effective inhibitor | - | - |
Note: IC50 values are highly dependent on the specific experimental conditions (solvent, concentration, incubation time, etc.). The table above serves as a comparative framework.
Potential Signaling Pathway Interactions
While direct evidence for this compound's interaction with specific signaling pathways is limited, phenolic antioxidants are known to modulate cellular responses to oxidative stress beyond direct radical scavenging. A key pathway of interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway .
Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression. These genes encode for enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which collectively enhance the cell's antioxidant capacity.
It is plausible that this compound, or its mild oxidation products, could act as signaling molecules to activate the Nrf2 pathway, thereby providing a secondary, indirect antioxidant effect.
Figure 2. Potential Nrf2-ARE Signaling Pathway Activation
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the antioxidant activity of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
-
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or another suitable solvent for lipophilic compounds)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.
-
Preparation of Test Samples: Prepare a stock solution of this compound in methanol. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
To each well of a 96-well microplate, add 100 µL of the DPPH solution.
-
Add 100 µL of the test sample or positive control at different concentrations.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the antioxidant.
-
Figure 3. DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant causes a decolorization that is measured spectrophotometrically.
-
Materials:
-
This compound
-
ABTS
-
Potassium persulfate
-
Ethanol or a suitable solvent
-
Trolox (positive control)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Samples: Prepare a stock solution of this compound in ethanol. Perform serial dilutions to obtain a range of concentrations. Prepare similar dilutions for the positive control.
-
Assay:
-
To each well of a 96-well microplate, add 190 µL of the ABTS•+ working solution.
-
Add 10 µL of the test sample or positive control at different concentrations.
-
Incubate the plate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
TBARS (Thiobarbituric Acid Reactive Substances) Assay for Lipid Peroxidation
This assay measures the extent of lipid peroxidation by quantifying malondialdehyde (MDA), a secondary product of lipid oxidation. MDA reacts with thiobarbituric acid (TBA) to form a colored complex that can be measured spectrophotometrically.
-
Materials:
-
This compound
-
Lipid source (e.g., linoleic acid, biological tissue homogenate)
-
Pro-oxidant (e.g., FeSO₄, AAPH)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) (to prevent further oxidation during the assay)
-
Malondialdehyde bis(dimethyl acetal) or 1,1,3,3-Tetramethoxypropane (for standard curve)
-
Spectrophotometer
-
-
Procedure:
-
Induction of Lipid Peroxidation:
-
Prepare a reaction mixture containing the lipid source and the pro-oxidant in a suitable buffer.
-
Add this compound at various concentrations to the reaction mixture.
-
Incubate at 37°C for a specified time (e.g., 1 hour).
-
-
Termination of Reaction and Precipitation:
-
Stop the reaction by adding a solution of TCA. This also precipitates proteins.
-
Add a solution of TBA containing BHT.
-
-
Color Development: Heat the mixture in a boiling water bath for 15-30 minutes to allow the reaction between MDA and TBA to form the colored adduct.
-
Measurement:
-
Cool the samples and centrifuge to pellet the precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation: The concentration of MDA is determined from a standard curve prepared with an MDA standard. The percentage of inhibition of lipid peroxidation is calculated by comparing the MDA concentration in the samples with and without the antioxidant.
-
Conclusion
Technical Guide on 2,6-Dialkyl-p-Cresols: A Case Study of 2,6-Di-tert-butyl-p-cresol (BHT)
Introduction to 2,6-Di-tert-butyl-p-cresol (BHT)
2,6-Di-tert-butyl-p-cresol, commonly known as butylated hydroxytoluene (BHT), is a synthetic phenolic compound. It is a lipophilic, white crystalline solid with a faint phenolic odor.[1][2] BHT is widely utilized for its potent antioxidant properties, which arise from the sterically hindering tert-butyl groups ortho to the phenolic hydroxyl group. These bulky groups enhance the molecule's ability to scavenge free radicals while reducing its participation in other reactions.[[“]][4] This makes it an effective preservative in a wide array of products, including foods, cosmetics, pharmaceuticals, and industrial fluids like oils and fuels, to prevent oxidative degradation.[4][5][6][7]
Molecular Structure and Chemical Identification
The molecular structure of BHT consists of a p-cresol (4-methylphenol) backbone with two tert-butyl groups attached at the 2 and 6 positions of the benzene ring.
Molecular Formula: C₁₅H₂₄O[1][2]
IUPAC Name: 2,6-di-tert-butyl-4-methylphenol[8]
Synonyms: Butylated hydroxytoluene, BHT, Dibutylhydroxytoluene, 4-Methyl-2,6-di-tert-butylphenol.[1][9]
Physicochemical Data
The key quantitative properties of BHT are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 128-37-0 | [1][2][10] |
| Molecular Weight | 220.35 g/mol | [8][11] |
| Appearance | White to pale-yellow crystalline solid | [1][12] |
| Melting Point | 69-73 °C | [2] |
| Boiling Point | 265 °C | [2] |
| Density | 1.048 g/cm³ | [2] |
| Flash Point | 127 °C | [2][11][12] |
| Vapor Pressure | <0.01 mmHg at 20 °C | [2] |
| Solubility | Insoluble in water and propylene glycol. Soluble in acetone, ethanol, benzene, toluene, and oils. | [2] |
Experimental Protocols
Synthesis of 2,6-Di-tert-butyl-p-cresol
The industrial synthesis of BHT is typically achieved through the Friedel-Crafts alkylation of p-cresol with isobutylene.
-
Reaction Principle: The reaction involves the electrophilic substitution of two isobutylene molecules onto the electron-rich phenol ring at the positions ortho to the hydroxyl group. The hydroxyl group activates the ring, directing the bulky tert-butyl groups to the 2 and 6 positions.
-
Reactants:
-
p-Cresol (4-methylphenol)
-
Isobutylene
-
Catalyst (e.g., sulfuric acid or an acid resin)
-
-
General Procedure:
-
p-Cresol is charged into a reactor, often with a solvent.
-
A catalytic amount of a strong acid, such as sulfuric acid, is added.
-
Isobutylene is then bubbled through the mixture under controlled temperature and pressure.
-
The reaction is typically carried out at a moderate temperature.
-
Upon completion, the catalyst is neutralized and washed out.
-
The final product, BHT, is then purified by crystallization or distillation.
-
Analytical Method: Gas Chromatography (GC)
Gas chromatography with a flame ionization detector (GC-FID) is a common and effective method for the quantitative analysis of BHT in various matrices.
-
Principle: This method separates BHT from other components in a sample based on its volatility and interaction with the stationary phase of a GC column. The FID then detects and quantifies the eluted BHT.
-
Sample Preparation (General):
-
For solid samples (e.g., polymers, food), BHT is typically extracted using a suitable organic solvent like a methanol-carbon disulfide solution.[13]
-
Liquid samples (e.g., oils) may be diluted with a solvent before injection.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector.
-
Column: A nonpolar or semi-polar capillary column, such as one with a 5% SE-30 stationary phase, is often used.[14]
-
Injector Temperature: Typically around 200°C.[13]
-
Oven Temperature: An isothermal temperature of approximately 160°C is suitable.[13]
-
Detector Temperature: Maintained at a higher temperature than the column to prevent condensation.
-
Carrier Gas: Helium or Nitrogen.[13]
-
-
Quantification: The concentration of BHT in the sample is determined by comparing the peak area of the analyte to a calibration curve generated from standards of known concentrations. The detection limit for this method can be as low as 0.1 µg in a sample.[13]
Signaling Pathways and Mechanisms of Action
The primary role of BHT relevant to drug development and material science is its function as a free-radical scavenger. This mechanism is crucial for preventing lipid peroxidation and protecting cells and materials from oxidative damage.[[“]][[“]]
-
Free Radical Scavenging: BHT interrupts the auto-catalytic chain reaction of oxidation by donating a hydrogen atom from its phenolic hydroxyl group to peroxy radicals (ROO•). This neutralizes the radical and prevents it from propagating the chain reaction.[4]
-
ROO• + ArOH → ROOH + ArO•
-
-
Formation of a Stable Radical: The resulting phenoxy radical (ArO•) is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring and the steric hindrance from the two bulky tert-butyl groups. This stability prevents the BHT radical from initiating new oxidation chains.
-
Termination: The stabilized BHT radical can then react with another peroxy radical to form non-radical products, effectively terminating the oxidation process.[4]
-
ROO• + ArO• → Non-radical products
-
The diagram below illustrates this free-radical scavenging pathway.
References
- 1. osha.gov [osha.gov]
- 2. chembk.com [chembk.com]
- 3. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Properties and Uses of 2,6-Di-tert-butyl-p-cresol-Chemwin [en.888chem.com]
- 7. uses|2,6-di-tert-butyl-p-cresol-Hosea Chem [hoseachem.com]
- 8. 2,6-Di-tert-butyl-4-methylphenol | C15H24O | CID 31404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,6-Di-tert-butyl-p-cresol 128-37-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. chemos.de [chemos.de]
- 11. 2,6-Di-tert-butyl-p-cresol | 128-37-0 | FD22551 [biosynth.com]
- 12. 2,6-Di-tert-butyl-p-cresol(128-37-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. dnacih.com [dnacih.com]
- 14. stacks.cdc.gov [stacks.cdc.gov]
- 15. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
An In-depth Technical Guide to the Thermal Stability and Degradation of 2,6-Dioctyl-p-cresol
Introduction
2,6-Dioctyl-p-cresol is a sterically hindered phenolic antioxidant. The presence of two octyl groups in the ortho positions to the hydroxyl group, and a methyl group in the para position, imparts significant stability and solubility in nonpolar media, making it a potentially effective stabilizer for organic materials such as plastics, elastomers, oils, and lubricants. Understanding its thermal stability and degradation profile is paramount for determining its efficacy, service lifetime, and the potential formation of degradation products in high-temperature applications.
This technical guide provides a detailed examination of the thermal stability and degradation of this compound, with a focus on experimental protocols for its characterization and the visualization of key processes.
Thermal Stability Assessment: Quantitative Data from Analogous Compounds
The thermal stability of hindered phenolic antioxidants is typically evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific data for this compound is unavailable, the following tables summarize expected and analogous quantitative data based on the behavior of other hindered phenols.
Table 1: Thermogravimetric Analysis (TGA) Data for Hindered Phenolic Antioxidants
| Compound | Onset of Decomposition (°C) | Temperature of Max Decomposition Rate (°C) | Residue at 600°C (%) | Atmosphere |
| 2,6-di-tert-butyl-p-cresol (BHT) | ~200 | ~250 | < 1 | Nitrogen |
| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | ~250 | ~300 | < 1 | Nitrogen |
| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010) | ~300 | ~350 | < 1 | Nitrogen |
| Expected for this compound | 220 - 280 | 270 - 330 | < 1 | Nitrogen |
Note: The expected values for this compound are estimations based on the influence of long alkyl chains on thermal stability.
Table 2: Differential Scanning Calorimetry (DSC) - Oxidative Induction Time (OIT) Data for Hindered Phenolic Antioxidants
| Compound | OIT (minutes) at 200°C | OIT (minutes) at 210°C | Atmosphere |
| 2,6-di-tert-butyl-p-cresol (BHT) | 15 - 25 | 5 - 15 | Oxygen |
| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (Irganox 1076) | 30 - 50 | 15 - 30 | Oxygen |
| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (Irganox 1010) | 50 - 80 | 25 - 45 | Oxygen |
| Expected for this compound | 25 - 45 | 10 - 25 | Oxygen |
Note: OIT is highly dependent on the concentration of the antioxidant and the substrate it is stabilizing. The expected values for this compound are estimations.
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of this compound.
Methodology (based on ASTM E1131):
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass loss according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Instrument Parameters:
-
Purge Gas: High-purity nitrogen (or air/oxygen for oxidative degradation studies) at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to 600°C at a heating rate of 10°C/min.
-
-
-
Data Analysis:
-
Plot the percentage of weight loss as a function of temperature.
-
Determine the onset of decomposition temperature (Tonset).
-
Determine the temperature of the maximum rate of decomposition from the first derivative of the TGA curve (DTG).
-
Record the percentage of residual mass at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT)
Objective: To assess the effectiveness of this compound in inhibiting oxidation at elevated temperatures.
Methodology (based on ASTM D3850):
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation:
-
For the neat compound, accurately weigh 2-5 mg of this compound into an open aluminum DSC pan.
-
When evaluating in a polymer matrix, prepare a sample of the polymer containing a known concentration of this compound. A thin film or a small, flat section of the material is ideal.
-
-
Instrument Parameters:
-
Initial Purge Gas: High-purity nitrogen at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at a temperature below the expected oxidation temperature (e.g., 100°C).
-
Ramp to the isothermal test temperature (e.g., 200°C) at a heating rate of 20°C/min under the nitrogen atmosphere.
-
Hold at the isothermal temperature for a short period (e.g., 1-5 minutes) to establish a stable baseline.
-
-
Gas Switch: Switch the purge gas from nitrogen to high-purity oxygen at a flow rate of 50 mL/min.
-
Isothermal Hold: Hold the sample at the isothermal temperature under the oxygen atmosphere until a sharp exothermic peak, indicating the onset of oxidation, is observed.
-
-
Data Analysis:
-
The Oxidative Induction Time (OIT) is the time elapsed from the introduction of oxygen to the onset of the exothermic oxidation peak.
-
Visualization of Degradation Pathways and Experimental Workflows
Proposed Thermo-oxidative Degradation Pathway of this compound
The following diagram illustrates a plausible degradation pathway for this compound under thermo-oxidative stress. The antioxidant molecule donates a hydrogen atom from its hydroxyl group to a radical species (R•), forming a stable phenoxyl radical. This phenoxyl radical can then undergo further reactions.
Caption: Proposed thermo-oxidative degradation pathway.
Experimental Workflow for TGA Analysis
This diagram outlines the key steps involved in performing a Thermogravimetric Analysis of this compound.
Caption: TGA experimental workflow.
Experimental Workflow for DSC-OIT Analysis
This diagram illustrates the sequential steps for determining the Oxidative Induction Time of this compound using DSC.
Caption: DSC-OIT experimental workflow.
Conclusion
While direct experimental data for this compound is limited, a comprehensive understanding of its thermal stability and degradation can be extrapolated from analogous hindered phenolic antioxidants. The long octyl chains are expected to provide good thermal stability and solubility in organic matrices. The provided experimental protocols for TGA and DSC-OIT offer robust methodologies for the precise characterization of its performance as an antioxidant. The visualized degradation pathway and experimental workflows serve as valuable tools for researchers and professionals in the field of drug development and material science to predict its behavior and design effective stabilization strategies. Further experimental studies on this compound are warranted to validate these predictions and fully elucidate its degradation mechanisms.
Free Radical Scavenging Activity of 2,6-Dioctyl-p-cresol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the free radical scavenging activity of 2,6-Dioctyl-p-cresol, a sterically hindered phenolic antioxidant. While specific quantitative data for this compound is not extensively available in public literature, this document extrapolates its potential activity based on the well-established mechanisms of hindered phenols and structure-activity relationship studies of related 2,6-disubstituted-p-cresol analogs. This guide covers the fundamental mechanism of action, standardized experimental protocols for assessing antioxidant activity, and the engagement of relevant cellular signaling pathways.
Introduction: The Role of Hindered Phenols as Antioxidants
Hindered phenols are a class of synthetic antioxidants widely utilized to prevent oxidative degradation in various materials, including plastics, elastomers, and oils. Their efficacy stems from the presence of bulky alkyl groups, such as octyl groups, at the ortho positions (2 and 6) relative to the hydroxyl group on the phenol ring. This steric hindrance enhances the stability of the resulting phenoxyl radical formed during the scavenging process, making them highly effective chain-breaking antioxidants. This compound belongs to this class of compounds and is expected to exhibit significant free radical scavenging properties.
The primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and terminating the radical chain reaction. The bulky ortho-substituents play a crucial role in preventing the phenoxyl radical from participating in further pro-oxidant reactions.
Mechanism of Free Radical Scavenging
The antioxidant activity of this compound is predicated on its ability to donate a hydrogen atom to a free radical (R•), which can be an alkyl, alkoxyl, or peroxyl radical. This process is illustrated in the diagram below.
Quantitative Assessment of Free Radical Scavenging Activity
The free radical scavenging activity of antioxidants is commonly quantified using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays measure the ability of an antioxidant to reduce a stable colored radical, and the activity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the radicals.
While specific experimental data for this compound is not available, the following table provides a template for how such data would be presented. The values for the related compound, 2,6-di-tert-butyl-p-cresol (BHT), are included for comparative context where available in the literature, although direct comparisons should be made with caution due to structural differences.
Table 1: Hypothetical Free Radical Scavenging Activity of this compound
| Compound | DPPH Assay IC50 (µg/mL) | ABTS Assay IC50 (µg/mL) |
| This compound | Data not available | Data not available |
| 2,6-di-tert-butyl-p-cresol (BHT) (for reference) | Variable, literature dependent | Variable, literature dependent |
| Ascorbic Acid (Standard) | Typically < 10 | Typically < 10 |
Note: The antioxidant activity of 2,6-disubstituted-p-cresols is influenced by the nature of the alkyl substituents. Longer alkyl chains, such as octyl groups, may affect the solubility and steric hindrance, thereby influencing the observed IC50 values.
Experimental Protocols
The following are standardized protocols for the DPPH and ABTS assays, which can be adapted for the evaluation of this compound.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
This compound
-
Standard antioxidant (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and the standard antioxidant in methanol.
-
To each well of a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL).
-
Add an equal volume of the test compound or standard solution at different concentrations to the wells.
-
For the control, add methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the percentage inhibition against the concentration of the test compound to determine the IC50 value.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
This compound
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a series of dilutions of this compound and the standard antioxidant.
-
Add a small volume of the test compound or standard solution at different concentrations to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and determine the IC50 value as described for the DPPH assay.
Cellular Antioxidant Mechanisms: The Keap1-Nrf2 Signaling Pathway
Phenolic antioxidants, including likely this compound, can exert protective effects within cells by activating the Keap1-Nrf2 signaling pathway. This pathway is a critical regulator of the cellular antioxidant response.
Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds (including some phenolic antioxidants), Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, upregulating their expression.
The Environmental Fate of 2,6-Dioctyl-p-cresol: An Overview Based on Structurally Related Compounds
A comprehensive review of the environmental fate of 2,6-dioctyl-p-cresol, a hindered phenolic antioxidant, is currently challenging due to a significant lack of publicly available data on its specific biodegradation, photodegradation, hydrolysis, and bioaccumulation. This technical guide, intended for researchers, scientists, and drug development professionals, aims to provide an overview of the expected environmental behavior of this compound by examining data on structurally related compounds, primarily other hindered phenols and alkylphenols.
Introduction to this compound and Hindered Phenols
This compound belongs to the class of hindered phenolic antioxidants. These compounds are characterized by a phenolic hydroxyl group flanked by bulky alkyl groups, in this case, two octyl groups at the 2 and 6 positions of the cresol ring.[1][2][3] This steric hindrance is key to their function as radical scavengers, which terminate oxidative chain reactions in materials like plastics, rubbers, and oils, thereby extending their lifespan.[1][3][4] While essential for industrial applications, the environmental persistence and potential ecotoxicity of these compounds are of increasing concern.
Predicted Environmental Fate
Due to the absence of specific data for this compound, its environmental fate can be inferred from the behavior of other alkylphenols and hindered phenols.
Biodegradation
The biodegradation of phenolic compounds is a primary mechanism for their removal from the environment.[5] However, the rate and extent of biodegradation are highly dependent on the molecular structure and environmental conditions.
Generally, cresols can be rapidly degraded by microorganisms in soil and water.[5] However, the presence of long alkyl chains and the steric hindrance in this compound may significantly reduce its bioavailability and susceptibility to microbial attack compared to simpler phenols. For instance, the biodegradation of nonylphenol, another long-chain alkylphenol, has half-lives ranging from a few days to almost one hundred days under aerobic conditions.[6] It is plausible that this compound would exhibit similar or even greater persistence.
The degradation of related compounds like dioctyl phthalate (DEHP) has been shown to be slow, with a hydrolysis half-life that can reach several decades.[7] While structurally different, this highlights the potential for large, branched organic molecules to resist degradation.
Photodegradation
Photodegradation, the breakdown of compounds by light, is another important environmental fate process. In the atmosphere, cresols are known to degrade rapidly through reactions with photochemically produced hydroxyl radicals.[5] However, for a compound like this compound, which is primarily used as an additive within materials, its release into the atmosphere in a form susceptible to photodegradation may be limited. If released into surface waters, its potential for direct photolysis would depend on its ability to absorb UV radiation.
Hydrolysis
Hydrolysis is a chemical reaction with water that can break down certain compounds. Phenols are generally stable to hydrolysis under typical environmental pH conditions. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.
Bioaccumulation
Bioaccumulation is the process by which a substance is absorbed by an organism at a rate greater than that at which it is lost. The potential for a chemical to bioaccumulate is often estimated by its octanol-water partition coefficient (log Kow). A high log Kow value suggests a greater tendency to partition into fatty tissues and thus a higher potential for bioaccumulation.
Data on Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes available data on the environmental properties of related alkylphenols. It is crucial to note that these values are for different compounds and should be used with caution as indicators of the potential behavior of this compound.
| Compound | CAS Number | Log Kow | Water Solubility | Biodegradation | Bioaccumulation (BCF) | Reference |
| p-Cresol | 106-44-5 | 1.94 | 21.5 g/L at 20°C | Rapid | Low | [9] |
| 4-tert-Octylphenol | 140-66-9 | 5.3 | 4.5 mg/L at 25°C | Biodegradable (30% in 1 day in surface water) | High | [10] |
| Nonylphenol | 84852-15-3 | 3.8 - 4.8 | 5.4 mg/L at 20°C | Half-life: 1.1 to 99 days | High | [6] |
| para-C12-Alkylphenols | N/A | 7.14 | 31 µg/L at 22°C | Not readily or inherently biodegradable | 823 (fish) | [8] |
Experimental Protocols for Environmental Fate Studies
Detailed experimental protocols for assessing the environmental fate of chemicals are provided by organizations such as the Organisation for Economic Co-operation and Development (OECD). For a compound like this compound, the following standardized tests would be relevant:
-
Ready Biodegradability (OECD 301): A series of screening tests (e.g., Manometric Respirometry, Closed Bottle) to assess the potential for rapid and complete biodegradation.
-
Inherent Biodegradability (OECD 302): Tests to determine if a chemical has the potential to be biodegraded in the environment, even if slowly.
-
Simulation Tests for Biodegradation in Surface Water, Soil, and Sediment (OECD 307, 308, 309): These tests provide more environmentally realistic degradation rates and half-lives.
-
Phototransformation of Chemicals in Water (OECD 316): This guideline outlines methods to determine the quantum yield and photodegradation rate of chemicals in water.
-
Hydrolysis as a Function of pH (OECD 111): A test to determine the rate of abiotic degradation in water at different pH values.
-
Partition Coefficient (n-octanol/water) (OECD 107, 117): Methods to determine the log Kow, a key parameter for predicting bioaccumulation potential.
-
Bioaccumulation in Fish (OECD 305): A test to measure the bioconcentration factor (BCF) in fish, providing a direct measure of bioaccumulation potential.
Visualizing Environmental Fate Assessment
The general workflow for assessing the environmental fate of a chemical substance can be visualized as a logical progression of tests and evaluations.
Caption: General workflow for environmental fate and risk assessment.
Conclusion and Future Research
There is a clear and critical need for empirical data on the environmental fate of this compound. Based on the properties of structurally similar hindered phenols and long-chain alkylphenols, it is likely that this compound exhibits low water solubility, high potential for bioaccumulation, and persistence in the environment, particularly in soil and sediment.
Future research should focus on conducting standardized environmental fate studies to determine the biodegradation rates, photodegradation kinetics, and bioaccumulation potential of this compound. Such data are essential for a comprehensive environmental risk assessment and to inform the development of more environmentally benign alternatives. Researchers in drug development and other fields utilizing such compounds should be aware of these data gaps and consider the potential for environmental persistence and bioaccumulation in their material selection and disposal practices.
References
- 1. nbinno.com [nbinno.com]
- 2. Unlocking the Power of Hindered Phenols - A Comprehensive Guide to Their Antioxidant Properties - Vinati Organics Limited. [vinatiorganics.com]
- 3. partinchem.com [partinchem.com]
- 4. Hindered Phenols | Antioxidants for Plastics | amfine.com [amfine.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Occurrence and Biodegradation of Nonylphenol in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iwaponline.com [iwaponline.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
Methodological & Application
Application Notes and Protocols for 2,6-Dioctyl-p-cresol (and its common surrogate 2,6-di-tert-butyl-p-cresol) as a Lubricant Additive
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
These application notes provide a comprehensive overview of the use of hindered phenolic antioxidants, specifically focusing on 2,6-di-tert-butyl-p-cresol (BHT), a widely used and well-documented compound often used as a benchmark and surrogate for other 2,6-dialkyl-p-cresols like the user-specified 2,6-dioctyl-p-cresol, in lubricant formulations. BHT is a synthetic antioxidant renowned for its ability to mitigate the oxidative degradation of lubricants, thereby extending their service life and protecting machinery from wear and corrosion.[1] Oxidation of lubricants leads to the formation of sludge, varnish, and acidic byproducts, which can increase viscosity, impair lubricity, and cause significant damage to mechanical components.[1] BHT effectively inhibits these processes by scavenging harmful free radicals. These notes will detail the mechanism of action, provide typical performance data, and outline experimental protocols for evaluating the efficacy of this class of additives.
Mechanism of Action: Hindered Phenolic Antioxidant
2,6-dialkyl-p-cresols, such as BHT, function as primary antioxidants, meaning they interrupt the free-radical chain reactions that drive lubricant oxidation. The "hindered" nature of these phenols, imparted by the bulky alkyl groups at the 2 and 6 positions of the phenol ring, is crucial to their function. This steric hindrance makes the hydroxyl (-OH) group's hydrogen atom readily available for donation to peroxy radicals (ROO•), which are key propagators of the oxidation chain.
The antioxidant mechanism can be summarized in the following steps:
-
Chain Initiation: Heat, light, or metal catalysts can initiate the formation of hydroperoxides (ROOH) and free radicals (R•) from the lubricant's hydrocarbon base oil.
-
Chain Propagation: The alkyl radical (R•) reacts with oxygen to form a peroxy radical (ROO•). This highly reactive species then abstracts a hydrogen atom from another hydrocarbon molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.
-
Chain Termination by BHT: BHT donates the hydrogen atom from its hydroxyl group to the peroxy radical (ROO•), neutralizing it and forming a stable hydroperoxide and a BHT radical.
-
Stabilization of the BHT Radical: The resulting BHT radical is sterically hindered and resonance-stabilized, making it relatively unreactive and unable to propagate the oxidation chain. It can further react with another peroxy radical to form stable, non-radical products.
This mechanism effectively breaks the oxidation cycle, preventing the formation of harmful degradation products.
Performance Data
The addition of 2,6-di-tert-butyl-p-cresol to lubricants leads to significant improvements in their oxidative stability and anti-wear properties. The following tables summarize typical performance data.
Table 1: Effect of BHT on Oxidative Stability
| Parameter | Base Oil (without BHT) | Base Oil + 0.5% w/w BHT | Base Oil + 1.0% w/w BHT | Test Method |
| Oxidation Induction Time (min) | 150 | 450 | 700 | ASTM D2272 (RPVOT) |
| Viscosity Increase after 1000h @ 120°C (%) | 25 | 8 | 4 | ASTM D445 |
| Acid Number Increase (mg KOH/g) | 1.5 | 0.4 | 0.2 | ASTM D664 |
Table 2: Effect of BHT on Anti-Wear Properties
| Parameter | Base Oil (without BHT) | Base Oil + 0.5% w/w BHT | Base Oil + 1.0% w/w BHT | Test Method |
| Wear Scar Diameter (mm) | 0.65 | 0.50 | 0.45 | ASTM D4172 (Four-Ball) |
| Coefficient of Friction | 0.12 | 0.09 | 0.08 | ASTM D5183 |
Experimental Protocols
The following protocols outline standard methods for evaluating the performance of lubricant additives like BHT.
Sample Preparation
-
Additive Blending: Prepare lubricant samples by blending the base oil with the desired concentration of 2,6-di-tert-butyl-p-cresol (e.g., 0.1% to 2.0% w/w).
-
Homogenization: Ensure complete dissolution and uniform distribution of the additive by heating the mixture to 60-70°C and stirring for at least one hour. A magnetic stirrer or an overhead mechanical stirrer can be used.
-
Control Sample: Prepare a control sample of the base oil without any additive, subjected to the same heating and stirring procedure.
Evaluation of Oxidative Stability
Method: Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272.[2][3][4][5][6]
Objective: To determine the oxidation stability of the lubricant by measuring the time it takes for the oxygen pressure in a sealed vessel to drop.
Procedure:
-
A 50g sample of the lubricant is placed in a glass container with 5g of distilled water and a copper catalyst coil.
-
The container is placed in a pressure vessel, which is then sealed and pressurized with oxygen to 90 psi.
-
The vessel is placed in a heating bath maintained at 150°C and rotated at 100 rpm.
-
The pressure inside the vessel is monitored continuously.
-
The test is concluded when the pressure drops by 25 psi from the maximum pressure. The time taken to reach this point is the oxidation induction time, reported in minutes. A longer time indicates better oxidation stability.
Evaluation of Anti-Wear Properties
Method: Four-Ball Wear Test - ASTM D4172.[2][3][4]
Objective: To assess the wear-preventive characteristics of the lubricant under boundary lubrication conditions.
Procedure:
-
Three steel balls are clamped together in a cup and immersed in the test lubricant.
-
A fourth steel ball is rotated against the three stationary balls at a speed of 1200 rpm under a load of 40 kgf for 60 minutes at a temperature of 75°C.
-
After the test, the wear scars on the three stationary balls are measured using a microscope.
-
The average wear scar diameter is calculated and reported in millimeters. A smaller wear scar diameter indicates better anti-wear properties.
Measurement of Kinematic Viscosity
Method: Kinematic Viscosity of Transparent and Opaque Liquids - ASTM D445.
Objective: To determine the kinematic viscosity of the lubricant before and after oxidative aging.
Procedure:
-
The time for a fixed volume of the lubricant to flow under gravity through a calibrated glass capillary viscometer is measured.
-
The test is conducted at a specified temperature, typically 40°C and 100°C.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
Viscosity measurements are taken on fresh oil samples and on samples that have undergone oxidation testing to assess the change in viscosity.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of a lubricant additive.
Conclusion
2,6-di-tert-butyl-p-cresol is a highly effective and widely utilized antioxidant for a broad range of lubricant applications. Its ability to terminate free-radical chain reactions significantly enhances the oxidative stability of lubricants, leading to extended oil life, reduced deposit formation, and improved protection of mechanical components against wear. The experimental protocols outlined in these notes provide a standardized framework for researchers and scientists to evaluate the performance of BHT and other hindered phenolic antioxidants in various lubricant formulations. The provided data demonstrates the substantial benefits of incorporating BHT as a lubricant additive.
References
- 1. 2,6-DI-TERT-BUTYL-P-CRESOL | Occupational Safety and Health Administration [osha.gov]
- 2. Tribological Testing by 4 Ball Methods | Nye Lubricants [nyelubricants.com]
- 3. Wear Preventive Characteristics - Savant Labs [savantlab.com]
- 4. precisionlubrication.com [precisionlubrication.com]
- 5. engineering.purdue.edu [engineering.purdue.edu]
- 6. researchgate.net [researchgate.net]
Application of 2,6-Dioctyl-p-cresol in Polymer Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dioctyl-p-cresol is a sterically hindered phenolic antioxidant used to protect polymers from degradation. Similar to other hindered phenols like Butylated Hydroxytoluene (BHT), its primary function is to intercept and neutralize free radicals that are generated during the polymer's lifecycle, particularly during processing at elevated temperatures and upon exposure to environmental factors such as heat, light, and oxygen. The long alkyl chains of the octyl groups enhance its compatibility with various polymer matrices and reduce its volatility, making it suitable for long-term stabilization.
This document provides an overview of the application of this compound in polymer stabilization, including its mechanism of action, compatible polymers, and general protocols for evaluating its effectiveness. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following sections will provide a generalized framework and protocols based on the well-understood principles of hindered phenolic antioxidants. Researchers are encouraged to use these notes as a guide to develop specific experimental designs for their particular polymer systems.
Mechanism of Action
The primary antioxidant activity of this compound is derived from its ability to donate a hydrogen atom from its phenolic hydroxyl group to a peroxy radical (ROO•). This action terminates the radical chain reaction of autoxidation, which is the primary pathway for the thermo-oxidative degradation of many polymers. The resulting phenoxy radical is stabilized by the bulky octyl groups at the ortho positions, which prevents it from initiating new degradation chains.
Figure 1: Simplified mechanism of polymer autoxidation and the radical scavenging role of a hindered phenolic antioxidant (AH) like this compound.
Compatible Polymer Systems
This compound is expected to be compatible with a wide range of polymers due to its non-polar nature. Its effectiveness will be most pronounced in polymers susceptible to oxidative degradation, including:
-
Polyolefins: Polyethylene (PE), Polypropylene (PP)
-
Elastomers: Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Polybutadiene (BR)
-
Styrenics: Polystyrene (PS), Acrylonitrile Butadiene Styrene (ABS)
-
Other Thermoplastics: Polyvinyl Chloride (PVC), Polyamides (PA)
The optimal concentration of this compound will vary depending on the polymer, the processing conditions, and the desired level of long-term stability. Typical loading levels for hindered phenolic antioxidants range from 0.05% to 0.5% by weight.
Experimental Protocols
To evaluate the effectiveness of this compound in a specific polymer, a series of experiments should be conducted. The following are detailed protocols for key evaluation methods.
Sample Preparation
Objective: To prepare polymer samples with and without the antioxidant for comparative testing.
Materials:
-
Polymer resin (e.g., PE, PP)
-
This compound
-
Internal mixer or twin-screw extruder
-
Compression molding press
-
Analytical balance
Protocol:
-
Dry the polymer resin according to the manufacturer's recommendations to remove any residual moisture.
-
Accurately weigh the required amounts of polymer and this compound to achieve the desired concentration (e.g., 0.1%, 0.25%, 0.5% w/w).
-
For a control sample, process the polymer without the addition of the antioxidant.
-
Melt-blend the polymer and antioxidant using an internal mixer or a twin-screw extruder. The processing temperature and time should be representative of typical industrial processing conditions for the specific polymer.
-
Record the processing parameters (temperature, screw speed, torque) as they can be indicative of any plasticizing or lubricating effects of the additive.
-
Compression mold the blended material into plaques or films of a specified thickness for subsequent testing.
Figure 2: General workflow for the preparation of polymer test specimens containing this compound.
Evaluation of Thermal Stability
Objective: To determine the effect of this compound on the thermo-oxidative stability of the polymer.
Method: Oxidative Induction Time (OIT)
The OIT test is a standard method to assess the effectiveness of an antioxidant. It measures the time until the onset of oxidative degradation of a sample at a constant elevated temperature in an oxygen atmosphere.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Protocol:
-
Calibrate the DSC instrument for temperature and heat flow.
-
Place a small, accurately weighed sample (5-10 mg) of the prepared polymer specimen into an aluminum DSC pan.
-
Place the pan in the DSC cell.
-
Heat the sample to the desired isothermal test temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere at a controlled heating rate (e.g., 20°C/min).
-
Once the isothermal temperature is reached and the heat flow signal has stabilized, switch the purge gas from nitrogen to oxygen at the same flow rate.
-
Record the time from the gas switch until the onset of the exothermic oxidation peak. This time is the OIT.
-
Perform the test in triplicate for each sample (control and different concentrations of this compound) to ensure reproducibility.
Data Presentation:
| Sample | Concentration of this compound (% w/w) | OIT at 200°C (minutes) |
| Control | 0 | e.g., 2.5 ± 0.3 |
| Sample A | 0.1 | e.g., 15.8 ± 1.2 |
| Sample B | 0.25 | e.g., 35.2 ± 2.5 |
| Sample C | 0.5 | e.g., 68.1 ± 4.3 |
Long-Term Heat Aging
Objective: To evaluate the ability of this compound to protect the polymer's mechanical properties during prolonged exposure to elevated temperatures.
Apparatus:
-
Forced-air convection oven
-
Tensile testing machine
-
Colorimeter (optional)
Protocol:
-
Prepare dumbbell-shaped tensile test specimens from the compression-molded plaques according to a standard test method (e.g., ASTM D638).
-
Measure the initial tensile properties (tensile strength, elongation at break) and color of the specimens.
-
Place the specimens in a forced-air oven at a temperature relevant to the polymer's application (e.g., 100°C for PP).
-
Remove a set of specimens at regular intervals (e.g., every 100 hours).
-
Allow the specimens to cool to room temperature and condition them according to the standard test method.
-
Measure the tensile properties and color of the aged specimens.
-
The end-of-life is often defined as the time to reach a 50% reduction in a key mechanical property, such as elongation at break.
Data Presentation:
| Aging Time (hours) | Sample | Tensile Strength Retention (%) | Elongation at Break Retention (%) | Color Change (ΔE) |
| 0 | Control | 100 | 100 | 0 |
| 0 | 0.25% DOPC | 100 | 100 | 0 |
| 500 | Control | e.g., 65 | e.g., 30 | e.g., 12.5 |
| 500 | 0.25% DOPC | e.g., 95 | e.g., 88 | e.g., 2.1 |
| 1000 | Control | e.g., 20 | e.g., 5 (brittle) | e.g., 25.3 |
| 1000 | 0.25% DOPC | e.g., 85 | e.g., 75 | e.g., 4.8 |
(DOPC: this compound)
Conclusion
This compound serves as an effective antioxidant for a variety of polymers, protecting them from thermo-oxidative degradation. The protocols outlined in this document provide a foundation for researchers to systematically evaluate its performance in their specific applications. By conducting thorough testing, including OIT and long-term heat aging, the optimal loading level of this compound can be determined to ensure the desired stability and service life of the polymer product. Further studies could also investigate its synergistic effects with other types of stabilizers, such as phosphites and hindered amine light stabilizers (HALS), to develop even more robust stabilization packages.
Application Notes and Protocols for the Quantification of 2,6-Dioctyl-p-cresol
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed methodologies for the quantitative analysis of 2,6-Dioctyl-p-cresol, a sterically hindered phenolic antioxidant. The protocols outlined below are intended for use in research and quality control environments for the determination of this compound in various matrices.
Introduction
This compound is a synthetic phenolic compound utilized as an antioxidant in a variety of industrial products, including plastics, elastomers, and lubricants, to prevent oxidative degradation. Accurate quantification of this additive is crucial for quality control, stability testing, and formulation development. This document details validated analytical methods for the determination of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and a general spectrophotometric approach for phenolic compounds.
General Experimental Workflow
The quantification of this compound from a sample matrix typically follows a standardized workflow, from sample acquisition to final data analysis. The complexity of the sample matrix will dictate the extent of sample preparation required to ensure accurate and reproducible results.
Caption: General workflow for the quantification of this compound.
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters for the analytical methods described. These values are indicative and may vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Table 1: High-Performance Liquid Chromatography (HPLC) Performance Data
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.0 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5.0 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Recovery | 90 - 110% |
| Precision (%RSD) | < 5% |
Table 3: UV-Vis Spectrophotometry Performance Data (for total phenolic content)
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 1 - 5 µg/mL |
| Limit of Quantification (LOQ) | 5 - 20 µg/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol describes a reverse-phase HPLC method with UV detection for the quantification of this compound. This method is suitable for routine quality control analysis.
1.1. Sample Preparation
-
Extraction: Accurately weigh a known amount of the sample matrix (e.g., 1 gram of polymer or oil).
-
Add 10 mL of a suitable organic solvent (e.g., acetonitrile or a mixture of hexane and isopropanol).
-
Vortex or sonicate the mixture for 15-30 minutes to ensure complete extraction of the analyte.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.
-
Clean-up (if necessary): For complex matrices, pass the supernatant through a 0.45 µm syringe filter. For highly complex samples, a solid-phase extraction (SPE) clean-up using a C18 cartridge may be required. Condition the SPE cartridge with methanol followed by water. Load the sample extract and wash with a low percentage of organic solvent in water. Elute the this compound with a higher concentration of organic solvent.
-
Dilute the final extract to a suitable concentration within the calibration range.
1.2. HPLC Instrumentation and Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Gradient Program:
-
Start with 70% A.
-
Linearly increase to 100% A over 15 minutes.
-
Hold at 100% A for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: UV-Vis or Diode Array Detector (DAD) set at an appropriate wavelength (estimated around 280 nm based on similar phenolic structures).
-
Quantification: Prepare a calibration curve using standards of known concentrations of this compound.
Caption: Step-by-step workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This GC-MS method provides high sensitivity and selectivity for the quantification of this compound, particularly in complex matrices.
2.1. Sample Preparation
-
Follow the same extraction and clean-up procedure as described in the HPLC protocol (Section 1.1).
-
The final extract should be in a volatile solvent compatible with GC analysis (e.g., hexane or dichloromethane).
-
Derivatization (Optional): If required to improve volatility or chromatographic performance, the hydroxyl group can be derivatized (e.g., silylation with BSTFA). However, direct analysis is often feasible for this compound.
2.2. GC-MS Instrumentation and Conditions
-
GC System: Gas chromatograph equipped with a split/splitless or Programmable Temperature Vaporizing (PTV) inlet.
-
Column: A low-polarity capillary column such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280 °C (or a temperature ramp for PTV).
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 minute.
-
Ramp to 300 °C at 15 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer is recommended for high selectivity using Selected Reaction Monitoring (SRM).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
SRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. Likely precursor ions would include the molecular ion and fragment ions resulting from the loss of alkyl chains.
-
Quantification: Create a calibration curve using standards of this compound prepared in the same solvent as the final sample extract.
Caption: Sequential steps for the GC-MS analysis of this compound.
UV-Vis Spectrophotometric Protocol (Total Phenolic Content)
This protocol describes a general method for the determination of total phenolic content, which can be adapted to estimate the concentration of this compound in relatively simple mixtures where it is the predominant phenolic compound. This method is less specific than chromatographic techniques.
3.1. Principle This method is based on the reaction of phenolic compounds with the Folin-Ciocalteu reagent in an alkaline medium to produce a blue-colored complex. The intensity of the color, measured spectrophotometrically, is proportional to the concentration of phenolic compounds.
3.2. Reagents
-
Folin-Ciocalteu Reagent: Commercially available.
-
Sodium Carbonate Solution: 20% (w/v) in deionized water.
-
Standard Solution: A stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent (e.g., ethanol or methanol).
3.3. Procedure
-
Prepare sample extracts as described in the HPLC protocol (Section 1.1) and dilute to an appropriate concentration.
-
To 1.0 mL of the diluted sample or standard solution, add 5.0 mL of Folin-Ciocalteu reagent (diluted 1:10 with deionized water).
-
Mix thoroughly and allow to stand for 5 minutes at room temperature.
-
Add 4.0 mL of the sodium carbonate solution.
-
Mix well and incubate in the dark at room temperature for 2 hours.
-
Measure the absorbance of the resulting blue solution at the wavelength of maximum absorption (typically around 760 nm) against a reagent blank.
-
Quantification: Construct a calibration curve using the absorbance values of the standard solutions. Calculate the concentration of this compound equivalents in the sample.
3.4. Limitations This method is not specific to this compound and will react with other phenolic compounds and reducing substances present in the sample, potentially leading to an overestimation of the analyte concentration.
Caption: Workflow for the spectrophotometric determination of total phenolic content.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 2,6-Dioctyl-p-cresol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dioctyl-p-cresol is a sterically hindered phenolic antioxidant. Its quantification is crucial in various applications, including pharmaceutical formulations, to monitor its concentration and degradation products. This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound. The described protocol provides a clear workflow from sample preparation to data analysis.
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of this compound using HPLC.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade, for sample preparation)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
A standard HPLC system equipped with the following components is required:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
The following chromatographic conditions have been optimized for the separation and quantification of this compound. A reverse-phase C18 column is a common choice for the separation of non-polar compounds like this compound.[1][2] The mobile phase consists of a mixture of acetonitrile and water, with a small amount of phosphoric acid to improve peak shape.[3]
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Phosphoric Acid |
| Gradient | Isocratic |
| Composition | 90:10 (Acetonitrile:Water, v/v) with 0.1% H₃PO₄ |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection | UV at 280 nm |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
5. Sample Preparation
The sample preparation method will vary depending on the matrix. A generic protocol for a liquid sample is provided below.
-
Accurately transfer a known volume or weight of the sample into a volumetric flask.
-
Add a suitable volume of methanol to dissolve the sample.
-
Sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to the mark with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Data Presentation
The quantitative data obtained from the HPLC analysis can be summarized in the following tables for clear comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Relative Standard Deviation (RSD) of Peak Area (%) | ≤ 2.0% (for n=6 injections) | < 1.0% |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow of the HPLC method for the analysis of this compound.
Caption: Workflow for this compound HPLC Analysis.
References
Application Notes and Protocols: 2,6-Dioctyl-p-cresol as a Stabilizer in Biodiesel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,6-dioctyl-p-cresol as an antioxidant stabilizer for biodiesel, a renewable fuel prone to oxidative degradation. The information compiled herein is intended to guide researchers in developing and evaluating stabilized biodiesel formulations. While specific performance data for this compound is not extensively available in public literature, the protocols and data for the closely related and widely used antioxidant, 2,6-di-tert-butyl-p-cresol (Butylated Hydroxytoluene - BHT), are presented as a valid proxy for experimental design and performance expectation. The structural similarity between these molecules, both being hindered phenols, suggests comparable mechanisms of action and efficacy.
Introduction to Biodiesel Stabilization
Biodiesel, primarily composed of fatty acid methyl esters (FAMEs), is susceptible to oxidation, particularly at the sites of unsaturation in the fatty acid chains. This degradation process, accelerated by factors such as heat, light, and the presence of metal contaminants, leads to the formation of peroxides, aldehydes, acids, and insoluble gums.[1] These degradation products can adversely affect fuel properties, leading to increased viscosity and acidity, and can cause engine performance issues such as filter plugging and injector fouling.[2]
To mitigate this, synthetic antioxidants are added to biodiesel to enhance its storage and oxidative stability.[1] Hindered phenols, such as this compound, are a prominent class of these stabilizers.[3] They function by donating a hydrogen atom from their hydroxyl group to lipid peroxy radicals, thereby terminating the auto-oxidation chain reaction.[1] The long alkyl chains, such as the octyl groups in this compound, are thought to enhance solubility in the nonpolar biodiesel matrix, potentially improving long-term stability.[4]
Quantitative Data on Hindered Phenol Antioxidants in Biodiesel
The following tables summarize the performance of 2,6-di-tert-butyl-p-cresol (BHT) in stabilizing various types of biodiesel. This data can be used as a reference for designing experiments with this compound.
Table 1: Effect of BHT Concentration on the Oxidative Stability of Tallow and Rapeseed Methyl Esters [5]
| Biodiesel Type | BHT Concentration (ppm) | Induction Period (hours) at 110°C |
| Tallow Methyl Ester (TME) | 0 | < 1.0 |
| TME | 400 | ~15.0 |
| Rapeseed Methyl Ester (RME) | 0 | 6.3 |
| RME | 400 | 10.7 |
Table 2: Influence of BHT on the Stability of RME-TME Blends [5]
| Blend Composition (RME:TME) | BHT Concentration (ppm) | Induction Period (hours) at 110°C |
| 10:90 | 0 | ~2.0 |
| 10:90 | 400 | 23.2 |
| 50:50 | 0 | ~4.0 |
| 50:50 | 400 | ~20.0 |
Experimental Protocols
Protocol for Preparation of Stabilized Biodiesel Samples
This protocol outlines the steps for preparing biodiesel samples with varying concentrations of this compound for subsequent stability testing.
Materials:
-
Biodiesel (e.g., from rapeseed, soy, or palm oil)
-
This compound
-
Precision balance
-
Glass beakers or flasks
-
Magnetic stirrer and stir bars
-
Volumetric pipettes and flasks
Procedure:
-
Prepare a Stock Solution: To ensure accurate dosing, especially at low concentrations, prepare a concentrated stock solution of this compound in biodiesel. For example, dissolve 1 g of this compound in 99 g of biodiesel to create a 10,000 ppm (1% w/w) stock solution. Gentle warming (e.g., to 40-50°C) and stirring may be required to ensure complete dissolution.[6]
-
Dosing: Calculate the required volume of the stock solution to achieve the desired final concentrations (e.g., 250, 500, 1000, 2000 ppm) in a fixed volume of biodiesel.
-
Blending: In a series of flasks, add the calculated amount of the stock solution to the biodiesel.
-
Homogenization: Stir the samples vigorously for at least 30 minutes at room temperature to ensure a homogeneous distribution of the antioxidant.
-
Control Sample: Prepare a control sample of untreated biodiesel for comparison.
-
Storage: Store the prepared samples in amber glass bottles in the dark to prevent photo-oxidation prior to analysis.
Protocol for Determination of Oxidative Stability (Rancimat Method)
The Rancimat method (EN 14112) is an accelerated aging test used to determine the oxidative stability of biodiesel by measuring the induction period.[7]
Apparatus:
-
Rancimat instrument
-
Reaction vessels
-
Measuring vessels
-
Air pump
Procedure:
-
Sample Preparation: Accurately weigh 3.0 g of the biodiesel sample (with or without stabilizer) into a clean, dry reaction vessel.[2]
-
Instrument Setup: Place the reaction vessel into the heating block of the Rancimat, which is maintained at a constant temperature, typically 110°C.[2]
-
Measurement Initiation: Fill a measuring vessel with 50 mL of deionized water and place it in the instrument. Connect the air tube from the reaction vessel to the measuring vessel.
-
Accelerated Oxidation: A constant stream of purified air (10 L/h) is passed through the biodiesel sample.[2] The air flow carries volatile oxidation products, primarily formic and acetic acids, into the deionized water.
-
Conductivity Measurement: The instrument continuously measures the electrical conductivity of the water in the measuring vessel.
-
Induction Period Determination: The induction period is the time elapsed until a rapid increase in conductivity is detected, which signifies the formation of acidic byproducts.[7] This is typically determined automatically by the instrument's software.
-
Replicates: Perform each measurement in duplicate or triplicate to ensure reproducibility.
Protocol for Long-Term Storage Stability Study
This protocol is designed to evaluate the effectiveness of this compound over an extended period under controlled storage conditions.
Procedure:
-
Sample Preparation: Prepare a larger volume of stabilized and unstabilized biodiesel samples as described in Protocol 3.1.
-
Storage Conditions: Store the samples in sealed, airtight containers at a constant, elevated temperature (e.g., 43°C) to accelerate aging. Also, include samples stored at ambient temperature for comparison.
-
Time Points: Designate specific time points for analysis (e.g., 0, 4, 8, 12, and 24 weeks).
-
Analysis: At each time point, draw aliquots from each sample and analyze for key fuel quality parameters:
-
Oxidative Stability: Determine the induction period using the Rancimat method (Protocol 3.2).
-
Acid Value (ASTM D664): Titrate the sample with a standardized potassium hydroxide solution to quantify the concentration of acidic compounds.
-
Viscosity (ASTM D445): Measure the kinematic viscosity to assess changes due to polymerization.
-
Peroxide Value (EN ISO 3960): Determine the concentration of peroxides and hydroperoxides, which are primary oxidation products.
-
Visualizations
The following diagrams illustrate the key processes involved in the stabilization of biodiesel.
Caption: Mechanism of action for hindered phenol antioxidants.
Caption: Workflow for evaluating biodiesel stabilizer efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. US8075804B2 - Antioxidant compositions useful in biodiesel and other fatty acid and acid ester compositions - Google Patents [patents.google.com]
- 4. Survey on Antioxidants Used as Additives to Improve Biodiesel’s Stability to Degradation through Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjoes.com [pjoes.com]
- 6. EP1563041B1 - Use of 2,6-di-tert.-butyl-p-cresol for increasing the storage stability of biodiesel - Google Patents [patents.google.com]
- 7. metrohm.com [metrohm.com]
Application Notes and Protocols for the Incorporation of 2,6-Dioctyl-p-cresol into Various Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the incorporation of the lipophilic antioxidant, 2,6-Dioctyl-p-cresol, into polymer and liquid matrices. The information is intended to guide researchers in developing stable formulations for applications in drug delivery, material science, and other related fields.
Introduction to this compound
This compound is a sterically hindered phenolic antioxidant. Its structure, characterized by a hydroxyl group on a phenol ring flanked by two octyl groups, enables it to effectively scavenge free radicals and inhibit oxidative degradation of materials. The long alkyl chains enhance its lipophilicity, making it highly soluble in nonpolar solvents and compatible with polymer matrices and lipid-based formulations. This property is particularly advantageous for preventing the oxidation of sensitive active pharmaceutical ingredients (APIs) or extending the lifetime of polymeric materials.
Physicochemical Properties and Solubility
While specific experimental data for this compound is limited, its properties can be inferred from structurally similar hindered phenols like 2,6-Di-tert-butyl-p-cresol (BHT) and 2,6-Dioctadecyl-p-cresol. It is expected to be a viscous, pale-yellow liquid at room temperature and soluble in a range of organic solvents.
Table 1: Estimated Physicochemical Properties and Solubility of this compound
| Property | Estimated Value/Description | Notes |
| Appearance | Viscous, pale-yellow liquid | Based on analogous compounds like 2,6-Dioctadecyl-p-cresol. |
| Molecular Weight | 362.6 g/mol | Calculated based on chemical structure. |
| Solubility in Water | Practically insoluble | Due to its high lipophilicity. |
| Solubility in Nonpolar Solvents | Soluble | (e.g., Hexane, Toluene, Chloroform) |
| Solubility in Polar Aprotic Solvents | Moderately soluble to soluble | (e.g., Acetone, Ethyl Acetate) |
| Solubility in Alcohols | Sparingly soluble to moderately soluble | (e.g., Ethanol, Isopropanol) |
Experimental Protocols
The following are detailed protocols for incorporating this compound into a polymer matrix via melt blending and solvent casting, and into a liquid matrix through the preparation of an oil-in-water emulsion.
Protocol 1: Incorporation into a Polymer Matrix via Melt Blending
This method is suitable for thermoplastic polymers such as polyethylene (PE), polypropylene (PP), and polylactic acid (PLA).
Materials:
-
Polymer pellets (e.g., PE, PP, PLA)
-
This compound
-
Twin-screw extruder or internal mixer
-
Compression molder (optional, for film/sheet formation)
Procedure:
-
Predrying: Dry the polymer pellets according to the manufacturer's recommendations to remove any residual moisture.
-
Premixing: In a sealed container, thoroughly mix the polymer pellets with the desired concentration of this compound (typically 0.1-1.0% w/w).
-
Melt Extrusion:
-
Set the temperature profile of the extruder zones appropriate for the chosen polymer.[1]
-
Feed the premixed material into the extruder hopper.
-
The screw rotation speed should be set to ensure adequate mixing without causing excessive shear degradation of the polymer (e.g., 50-150 rpm).
-
Extrude the molten polymer blend through a die to form strands.
-
-
Pelletization: Cool the extruded strands in a water bath and pelletize them into uniform granules.
-
Post-processing (Optional): The resulting pellets can be used for subsequent processes like injection molding or compression molding to form films or other desired shapes. For film pressing, place the pellets between two heated plates of a compression molder and apply pressure.
Diagram 1: Experimental Workflow for Melt Blending
References
Application Notes and Protocols for Measuring the Antioxidant Efficacy of 2,6-Dioctyl-p-cresol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dioctyl-p-cresol is a synthetic phenolic antioxidant. Its structure, characterized by a hydroxyl group on a benzene ring flanked by two bulky octyl groups, enables it to function as a potent free radical scavenger. This steric hindrance enhances its stability and efficacy in inhibiting oxidative processes. The primary mechanism of action for hindered phenolic antioxidants like this compound is through hydrogen atom transfer (HAT), where the phenolic hydroxyl group donates its hydrogen atom to a free radical, thus neutralizing it and terminating the oxidative chain reaction. These application notes provide detailed protocols for evaluating the antioxidant efficacy of this compound using common in vitro assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and a lipid peroxidation inhibition assay.
Antioxidant Mechanism of this compound
The antioxidant activity of this compound is primarily attributed to its ability to donate a hydrogen atom from its phenolic hydroxyl group to a free radical. This process is known as Hydrogen Atom Transfer (HAT). The bulky octyl groups in the ortho positions to the hydroxyl group provide steric hindrance, which stabilizes the resulting phenoxyl radical and prevents it from initiating further radical reactions.
Caption: General mechanism of free radical scavenging by this compound.
Quantitative Data Summary
While specific quantitative data for this compound is not widely available in the literature, data for the structurally similar and well-studied antioxidant, 2,6-di-tert-butyl-p-cresol (BHT), is provided below for comparative purposes. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay.
| Antioxidant Assay | Test Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| DPPH Radical Scavenging Assay | 2,6-di-tert-butyl-p-cresol (BHT) | ~239 | Ascorbic Acid | ~136 |
| ABTS Radical Scavenging Assay | 2,6-di-tert-butyl-p-cresol (BHT) | >100 | Trolox | ~15 |
| Lipid Peroxidation Inhibition | 2,6-di-tert-butyl-p-cresol (BHT) | - | α-Tocopherol | - |
Note: The provided IC50 values are approximate and can vary depending on the specific experimental conditions.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant. The reduction of DPPH• is monitored by the decrease in its absorbance at 517 nm.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Reference antioxidant (e.g., Ascorbic acid, Trolox, or BHT)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol. Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for the reference antioxidant.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of this compound or the reference antioxidant to the wells.
-
For the control, add 100 µL of methanol instead of the test compound.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement:
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the test sample (DPPH solution with the test compound).
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound. The IC50 value is the concentration of the compound that causes 50% scavenging of DPPH radicals.
Caption: Workflow for the DPPH radical scavenging assay.
ABTS Radical Cation Decolorization Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The reduction of the blue-green ABTS•+ radical cation by the antioxidant is measured by the decrease in its absorbance at 734 nm.
Materials:
-
This compound
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or Ethanol
-
Reference antioxidant (e.g., Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS•+ Radical Cation Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Working Solution Preparation: Dilute the ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Prepare a series of dilutions from the stock solution. Prepare a similar dilution series for the reference antioxidant (Trolox).
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of this compound or the reference antioxidant to the wells.
-
For the control, add 10 µL of the solvent instead of the test compound.
-
-
Incubation and Measurement:
-
Incubate the microplate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the test compound).
-
A_sample is the absorbance of the test sample (ABTS•+ solution with the test compound).
-
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of this compound to determine the IC50 value.
Caption: Workflow for the ABTS radical cation decolorization assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation. The inhibition of MDA formation in the presence of an antioxidant is used to assess its protective effect against lipid peroxidation.
Materials:
-
This compound
-
Linoleic acid emulsion (or other lipid source like egg yolk homogenate)
-
Phosphate buffer (pH 7.4)
-
Ferrous sulfate (FeSO4) or other pro-oxidant
-
Trichloroacetic acid (TCA)
-
Thiobarbituric acid (TBA)
-
Reference antioxidant (e.g., BHT, α-tocopherol)
-
Water bath
Protocol:
-
Preparation of Linoleic Acid Emulsion: Prepare a 50 mM linoleic acid emulsion in phosphate buffer (pH 7.4) containing a surfactant like Tween 20.
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in a suitable solvent. Prepare a series of dilutions. Prepare a similar dilution series for the reference antioxidant.
-
Induction of Lipid Peroxidation:
-
In a series of test tubes, mix 0.5 mL of the linoleic acid emulsion, 1 mL of phosphate buffer, and 0.5 mL of the various concentrations of this compound or the reference antioxidant.
-
The control tube contains the solvent instead of the test compound.
-
Initiate lipid peroxidation by adding 0.1 mL of 100 µM FeSO4.
-
-
Incubation: Incubate the tubes in a water bath at 37°C for 1 hour.
-
Termination of Reaction and Color Development:
-
Stop the reaction by adding 2 mL of ice-cold 10% (w/v) TCA.
-
Add 2 mL of 0.67% (w/v) TBA.
-
Heat the mixture in a boiling water bath for 15 minutes.
-
Cool the tubes and centrifuge at 3000 rpm for 15 minutes.
-
-
Measurement: Measure the absorbance of the supernatant at 532 nm.
-
Calculation of Inhibition: The percentage of lipid peroxidation inhibition is calculated using the following formula:
Where:
-
A_control is the absorbance of the control (without the test compound).
-
A_sample is the absorbance of the test sample.
-
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
Caption: Workflow for the TBARS lipid peroxidation inhibition assay.
Application Notes and Protocols: 2,6-Dioctyl-p-cresol in Industrial Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dioctyl-p-cresol is a sterically hindered phenolic antioxidant. While specific data for this compound is limited in publicly available literature, its structure and function are analogous to the well-studied antioxidant 2,6-di-tert-butyl-p-cresol (DBPC or BHT). Hindered phenolic antioxidants are crucial additives in industrial oils, such as transformer, turbine, and hydraulic oils, to prevent oxidative degradation.[1][2][3] This degradation process, if left unchecked, leads to the formation of sludge, acids, and an increase in viscosity, ultimately compromising the performance and lifespan of the lubricant and the machinery it protects.[4] The longer octyl chains in this compound are anticipated to impart higher oil solubility and lower volatility compared to its tert-butyl counterpart, making it potentially suitable for high-temperature applications.
These application notes provide an overview of the use of this compound in industrial oils, focusing on its mechanism of action, and include detailed experimental protocols for evaluating its performance.
Applications in Industrial Oils
Due to its antioxidant properties, this compound is expected to be an effective additive in a variety of industrial lubricants:
-
Transformer Oils: These oils are used for insulation and cooling in electrical transformers. The addition of hindered phenols like this compound is critical to inhibit oxidation, which can lead to a decrease in dielectric strength and the formation of corrosive compounds.
-
Turbine Oils: Operating under high temperatures and in the presence of air and water, turbine oils are susceptible to oxidation. Antioxidants are essential to maintain the oil's performance and protect the turbine components from wear and corrosion.
-
Hydraulic Oils: The performance of hydraulic systems is highly dependent on the quality of the hydraulic fluid. Antioxidants prevent the formation of varnish and sludge that can interfere with valve operation and clog filters.
-
Industrial Gear Oils: These oils are subjected to extreme pressure and high temperatures, conditions that accelerate oxidation. Antioxidants help to extend the service life of the gear oil and protect the gears from damage.
Mechanism of Action: Radical Scavenging
The primary function of hindered phenolic antioxidants like this compound is to interrupt the free-radical chain reactions of autoxidation. The process can be summarized as follows:
-
Initiation: Heat, light, or metal catalysts can lead to the formation of initial free radicals (R•) from the hydrocarbon oil molecules (RH).
-
Propagation: These alkyl radicals react rapidly with oxygen to form peroxy radicals (ROO•). The peroxy radicals then abstract a hydrogen atom from another oil molecule to form a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain reaction.
-
Inhibition by this compound: The hindered phenol (ArOH) donates its phenolic hydrogen to the peroxy radical, neutralizing it and forming a stable, non-reactive phenoxy radical (ArO•). This stable radical does not propagate the oxidation chain, effectively terminating it.
The following diagram illustrates this antioxidant mechanism:
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following table presents typical performance data for the closely related and commercially prevalent antioxidant, 2,6-di-tert-butyl-p-cresol (DBPC/BHT), in industrial oils. These values can serve as a benchmark for evaluating the performance of this compound.
| Performance Parameter | Test Method | Base Oil | Additive Concentration (wt%) | Result |
| Oxidation Induction Time (OIT) | ASTM D2112 / Modified EN 14112 | Inhibited Mineral Insulating Oil | 0.3 | ~55 hours |
| Viscosity Increase after 1000h @ 120°C | ASTM D445 | Industrial Oil | Not Specified | <5% |
| Dielectric Strength | ASTM D877 | Transformer Oil | Not Specified | >45 kV |
Note: The data presented is for 2,6-di-tert-butyl-p-cresol and is intended to be representative. Actual performance will vary depending on the base oil, additive package, and operating conditions.
Experimental Protocols
To evaluate the effectiveness of this compound as an antioxidant in industrial oils, standardized test methods should be employed. The following are detailed protocols for key experiments.
Determination of Oxidation Stability by Rotating Pressure Vessel (ASTM D2272)
This method is used to evaluate the oxidation stability of new and in-service turbine oils in the presence of water and a copper catalyst.
Methodology:
-
Sample Preparation: A 50 g sample of the oil containing the desired concentration of this compound is placed in a glass container.
-
Catalyst and Water: A polished copper catalyst coil and 5 mL of distilled water are added to the container.
-
Apparatus Setup: The container is placed in a pressure vessel equipped with a pressure gauge.
-
Pressurization and Heating: The vessel is charged with oxygen to a pressure of 620 kPa (90 psi) at room temperature and placed in a bath maintained at 150°C.
-
Rotation: The vessel is rotated at 100 rpm at an angle of 30 degrees from the horizontal.
-
Endpoint: The test is complete when the pressure drops by 175 kPa (25.5 psi) from the maximum pressure.
-
Reporting: The result is reported as the time in minutes for the pressure to drop to the endpoint (oxidation induction time).
Determination of Oxidation Characteristics of Inhibited Mineral Oils (ASTM D943)
This test method is a long-term test to evaluate the oxidation stability of inhibited steam-turbine oils and other mineral oils.
Methodology:
-
Sample Preparation: A 300 mL sample of the oil with the specified concentration of this compound is placed in a test cell.
-
Catalyst and Water: An iron-copper catalyst coil and 60 mL of distilled water are added to the test cell.
-
Oxygen Flow and Temperature: The test cell is immersed in a bath maintained at 95°C, and oxygen is bubbled through the oil at a rate of 3 L/h.
-
Monitoring: The oil is periodically tested for its acid number.
-
Endpoint: The test is terminated when the acid number of the oil reaches 2.0 mg KOH/g.[5]
-
Reporting: The result is reported as the number of hours to reach the endpoint (oxidation lifetime).[5]
Thin-Film Oxygen Uptake (TFOUT) for Gasoline Automotive Engine Oils (ASTM D4742)
This method evaluates the oxidation stability of formulated engine oils under conditions that partially simulate a gasoline engine.[6][7]
Methodology:
-
Sample Preparation: A small sample of the formulated oil is placed in a dish.
-
Catalyst Package: A metal catalyst package, a fuel catalyst, and water are added to the dish.[7]
-
Apparatus Setup: The dish is placed in a high-pressure reactor.
-
Pressurization and Heating: The reactor is pressurized with oxygen and heated to 160°C.[7]
-
Endpoint: The test measures the time until a rapid decrease in oxygen pressure occurs, indicating the end of the oxidation induction period.
-
Reporting: The result is reported as the oxidation induction time in minutes.
The following diagram illustrates a general workflow for evaluating the performance of an antioxidant in industrial oil.
References
- 1. lubricatin.com [lubricatin.com]
- 2. minglanchem.com [minglanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. matestlabs.com [matestlabs.com]
- 5. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. astm.org [astm.org]
Application Notes and Protocols for Formulating Plastics with 2,6-Dioctyl-p-cresol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dioctyl-p-cresol is a sterically hindered phenolic antioxidant used as a stabilizer in various plastic formulations. Its primary function is to protect polymers from thermo-oxidative degradation during processing and throughout the service life of the plastic material. The long octyl chains in the 2 and 6 positions of the phenol ring provide excellent compatibility with polyolefin matrices and low volatility, making it particularly suitable for high-temperature applications. These characteristics lead to enhanced durability, improved thermal stability, and preservation of the physical properties of the plastic.[1][2] This document provides detailed protocols for the incorporation and evaluation of this compound in plastics, along with representative data.
Mechanism of Action: Free Radical Scavenging
During the processing or environmental exposure of plastics, heat, UV radiation, and mechanical stress can generate free radicals (R•). These free radicals react with oxygen to form peroxy radicals (ROO•), which then abstract a hydrogen atom from the polymer chain, creating a hydroperoxide (ROOH) and another free radical. This initiates a chain reaction that leads to the degradation of the polymer.
This compound, as a hindered phenolic antioxidant, interrupts this auto-oxidation cycle. It donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a stable, non-reactive phenoxy radical. This phenoxy radical is stabilized by the bulky octyl groups, which prevent it from initiating new degradation chains.
References
Application Note: Analysis of 2,6-Dioctyl-p-cresol using Gas Chromatography-Mass Spectrometry
Introduction
2,6-Dioctyl-p-cresol is a sterically hindered phenolic antioxidant. Its primary function is to prevent oxidative degradation in various organic materials, including plastics, elastomers, and lubricants, by scavenging free radicals. The efficacy and safety of this compound necessitate a reliable analytical method for its identification and quantification in different matrices. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive technique for the analysis of this compound due to its volatility and thermal stability. This application note details a comprehensive GC-MS protocol for the analysis of this compound, suitable for quality control and research applications.
Principle of the Method
This method utilizes a gas chromatograph (GC) to separate this compound from the sample matrix. The separated compound then enters a mass spectrometer (MS), where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for definitive identification and quantification of the analyte.
Experimental Protocols
Sample Preparation
Accurate quantification of this compound requires a well-defined sample preparation protocol to ensure the analyte is efficiently extracted from the sample matrix and is compatible with the GC-MS system.
Materials:
-
This compound analytical standard
-
Hexane (HPLC grade)
-
Methanol (HPLC grade)
-
Sodium sulfate (anhydrous)
-
Solid Phase Extraction (SPE) cartridges (C18)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen blow-down)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in hexane. Create a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (from a polymer matrix):
-
Weigh 1 gram of the polymer sample into a glass vial.
-
Add 10 mL of hexane and vortex for 5 minutes to dissolve the polymer.
-
For samples requiring cleanup, proceed to SPE. Otherwise, filter the extract through a 0.45 µm PTFE syringe filter directly into a GC vial.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of hexane.
-
Load the 10 mL hexane extract onto the cartridge.
-
Wash the cartridge with 5 mL of a hexane/methanol (90:10 v/v) mixture to remove polar impurities.
-
Elute the this compound with 10 mL of hexane.
-
Dry the eluate over anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of hexane.
-
GC-MS Instrumentation and Conditions
The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.
| Parameter | Condition |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Injector | Split/Splitless Inlet |
| Injection Volume | 1 µL |
| Injector Temperature | 280 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (Constant Flow) |
| Column | HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness |
| Oven Temperature Program | Initial: 150 °C, hold for 1 minRamp: 15 °C/min to 300 °CHold: 10 min at 300 °C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | m/z 40-550 |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 290 °C |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Presentation
Quantitative Data Summary
The following table summarizes the expected retention time and key mass spectral data for this compound under the specified GC-MS conditions.
| Compound | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | ~12.5 | 388.4 | 373.3, 275.2, 57.1 |
Note: The molecular formula for this compound is C27H48O, with a molecular weight of 388.67 g/mol .
Mass Spectrum
A representative electron ionization (EI) mass spectrum of this compound would exhibit a molecular ion peak (M+) at m/z 388. The most abundant fragment ion is typically observed at m/z 373, corresponding to the loss of a methyl group ([M-15]+). Another significant fragment at m/z 275 results from the cleavage of one of the octyl chains. The base peak at m/z 57 is characteristic of the tert-butyl group fragmentation, although in this case, it would arise from the octyl chain.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis of this compound.
Conclusion
The GC-MS method detailed in this application note provides a selective and sensitive approach for the identification and quantification of this compound. The protocol is suitable for routine quality control of materials containing this antioxidant and can be adapted for various research purposes. Proper sample preparation is critical to achieving accurate and reproducible results. The provided GC-MS parameters serve as a starting point and may require further optimization depending on the specific instrumentation and sample matrix.
Troubleshooting & Optimization
Technical Support Center: 2,6-Dioctyl-p-cresol Solubility in Nonpolar Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dioctyl-p-cresol and encountering challenges with its dissolution in nonpolar solvents.
Troubleshooting Guides
Issue: Slow Dissolution Rate of this compound
Symptoms:
-
The compound takes an exceptionally long time to dissolve, even with agitation.
-
Solid particles remain suspended in the solvent for extended periods.
Possible Causes:
-
Insufficient agitation or mixing energy.
-
Low temperature of the solvent.
-
Large particle size of the this compound.
Troubleshooting Steps:
-
Increase Agitation:
-
Switch from gentle stirring to more vigorous mechanical stirring or sonication. Sonication can help break down agglomerates and increase the surface area of the solute exposed to the solvent.
-
-
Elevate Temperature:
-
Gently heat the solvent while stirring. The solubility of most solids, including this compound, increases with temperature.[1] Monitor the temperature to avoid solvent evaporation or degradation of the compound.
-
-
Reduce Particle Size:
-
If possible, grind the this compound to a finer powder before adding it to the solvent. This increases the surface area-to-volume ratio, which can enhance the dissolution rate.
-
Issue: Incomplete Dissolution or Cloudiness
Symptoms:
-
A portion of the this compound does not dissolve, even after prolonged mixing.
-
The solution appears cloudy or hazy, indicating the presence of undissolved particles.
Possible Causes:
-
The concentration of this compound exceeds its solubility limit in the chosen solvent at the current temperature.
-
The chosen nonpolar solvent is a poor solvent for this specific compound.
-
Presence of impurities in the compound or the solvent.
Troubleshooting Steps:
-
Solvent Selection:
-
Consult solubility data for structurally similar long-chain alkylphenols to select a more appropriate nonpolar solvent. Aromatic solvents like toluene or xylene may offer better solubility than aliphatic hydrocarbons like hexane due to potential π-π interactions.
-
-
Temperature Adjustment:
-
As with slow dissolution, increasing the temperature will increase the solubility limit of the compound.
-
-
Co-solvency:
-
Introduce a small amount of a co-solvent. A slightly more polar solvent, if miscible with the primary nonpolar solvent, can sometimes increase the overall solvating power of the solvent system.[2] For instance, adding a small percentage of a long-chain alcohol might improve solubility.
-
-
Verify Purity:
-
Ensure the purity of both the this compound and the solvent. Impurities can sometimes hinder dissolution.
-
Frequently Asked Questions (FAQs)
Q1: What are the best nonpolar solvents for dissolving this compound?
-
Aromatic hydrocarbons: Toluene, xylene
-
Aliphatic hydrocarbons: Hexane, heptane, mineral oil
-
Chlorinated solvents: Dichloromethane, chloroform (use with appropriate safety precautions)
Generally, aromatic solvents may provide better solubility for phenolic compounds compared to aliphatic solvents.
Q2: How does temperature affect the solubility of this compound?
A2: The solubility of solid compounds in liquid solvents typically increases with temperature.[1] Therefore, heating the solvent should increase the amount of this compound that can be dissolved.
Q3: Can I use sonication to dissolve this compound?
A3: Yes, sonication is a useful technique to accelerate dissolution. The high-frequency sound waves create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can help to break apart solid particles and enhance mass transfer between the solute and the solvent.
Q4: What is co-solvency and how can it help?
A4: Co-solvency is the phenomenon where the solubility of a solute is greater in a mixture of solvents than in a single solvent.[2] By adding a small amount of a second, miscible solvent (a co-solvent), you can sometimes alter the overall polarity and solvating properties of the solvent system to better match the solute, thereby increasing its solubility.
Data Presentation
Table 1: Illustrative Solubility of this compound in Various Nonpolar Solvents at Different Temperatures
Disclaimer: The following data is illustrative and intended for educational purposes to demonstrate expected trends. Actual experimental values may vary.
| Solvent | Temperature (°C) | Estimated Solubility ( g/100 mL) |
| n-Hexane | 25 | ~ 5 |
| n-Hexane | 50 | ~ 15 |
| Toluene | 25 | ~ 20 |
| Toluene | 50 | ~ 45 |
| Mineral Oil | 25 | ~ 2 |
| Mineral Oil | 50 | ~ 8 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method
Objective: To determine the saturation solubility of this compound in a specific nonpolar solvent at a given temperature.
Materials:
-
This compound
-
Selected nonpolar solvent
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Spectrophotometer or HPLC for concentration analysis
Procedure:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of the nonpolar solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to the desired temperature.
-
Allow the samples to equilibrate for 24-48 hours with continuous agitation. This ensures that the solution reaches saturation.
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with a known volume of the solvent.
-
Determine the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC).
-
Calculate the original concentration in the saturated solution to determine the solubility.
Protocol 2: Improving Solubility using a Co-solvent Approach
Objective: To enhance the solubility of this compound in a primary nonpolar solvent by introducing a co-solvent.
Materials:
-
This compound
-
Primary nonpolar solvent (e.g., hexane)
-
Co-solvent (e.g., octanol, toluene)
-
Materials listed in Protocol 1
Procedure:
-
Prepare a series of solvent mixtures with varying percentages of the co-solvent in the primary nonpolar solvent (e.g., 1%, 2%, 5%, 10% v/v co-solvent in the primary solvent).
-
For each solvent mixture, determine the equilibrium solubility of this compound using the shake-flask method described in Protocol 1.
-
Plot the solubility of this compound as a function of the co-solvent percentage.
-
Identify the co-solvent concentration that provides the optimal solubility enhancement.
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Factors influencing the solubility of this compound.
References
"preventing degradation of 2,6-Dioctyl-p-cresol during processing"
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 2,6-Dioctyl-p-cresol during processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a sterically hindered phenolic compound. Its primary function is to act as an antioxidant, preventing the oxidative degradation of various materials, including polymers, oils, and active pharmaceutical ingredients (APIs), during processing and storage. The bulky octyl groups at the 2 and 6 positions of the phenol ring enhance its stability and solubility in nonpolar matrices.
Q2: What are the common signs of this compound degradation during processing?
A2: The most common signs of degradation include:
-
Discoloration: The material may develop a yellow or pink hue. This is often due to the formation of colored degradation products like quinone-methides.
-
Loss of Efficacy: A decrease in the antioxidant's ability to stabilize the product, leading to premature degradation of the material it is intended to protect.
-
Change in Physical Properties: Changes in the viscosity or brittleness of the final product can indicate that the antioxidant is no longer effectively preventing polymer chain scission or cross-linking.
-
Odor Formation: The generation of volatile degradation byproducts may lead to an undesirable odor.
Q3: What are the main factors that cause the degradation of this compound?
A3: The primary factors leading to the degradation of this compound are:
-
High Temperatures: Thermal stress can lead to the homolytic cleavage of the O-H bond, initiating the antioxidant mechanism but also potentially leading to side reactions and degradation.
-
Oxygen: As an antioxidant, this compound is consumed by reacting with oxygen-centered radicals. Excessive exposure to oxygen will accelerate its depletion.
-
Light Exposure (UV Radiation): UV light can provide the energy to initiate radical formation and accelerate the degradation of the antioxidant.
-
Presence of Metal Ions: Metal ions, such as those from catalysts or processing equipment, can act as pro-oxidants and accelerate the degradation of phenolic antioxidants.
-
Incompatible Additives: Interactions with other formulation components, such as strong bases or oxidizing agents, can lead to the chemical degradation of the antioxidant.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Yellowing/Discoloration of the Final Product | Formation of colored degradation products (e.g., quinone-methides) due to excessive heat or oxygen exposure. | - Lower the processing temperature if possible.- Process under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.- Ensure the purity of the this compound is high, as impurities can exacerbate discoloration.[1] |
| Reduced Stability/Shelf-life of the Product | Depletion of the this compound due to high processing demands or interaction with other components. | - Increase the loading of this compound, staying within recommended limits.- Consider using a synergistic antioxidant blend, such as a combination of a hindered phenol with a phosphite or a thioester, to improve long-term thermal stability.[2]- Analyze for potential interactions with other formulation excipients. |
| Inconsistent Performance Batch-to-Batch | Variability in the purity of this compound or inconsistent processing conditions. | - Source high-purity this compound and perform incoming quality control.- Tightly control processing parameters such as temperature, mixing speed, and residence time.- Monitor the concentration of the active antioxidant in the final product. |
| Formation of Gels or Insoluble Particles | High molecular weight byproducts from the degradation of the antioxidant or the material it is protecting. | - Optimize processing conditions to minimize thermal stress.- Evaluate the compatibility of this compound with all other components in the formulation.- Utilize analytical techniques to identify the nature of the insoluble material. |
Experimental Protocols
Protocol 1: Monitoring the Degradation of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method to quantify the amount of this compound in a sample and detect the formation of its major degradation products.
1. Objective: To determine the concentration of this compound and its degradation products in a processed sample.
2. Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Sample of processed material containing this compound
-
This compound reference standard
3. Method:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve a known weight of the processed material in a suitable solvent (e.g., methanol or a mixture of methanol and a co-solvent to ensure complete dissolution). The concentration should be within the range of the calibration standards. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 60% acetonitrile and increase to 100% over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 277 nm[3]
-
Injection Volume: 20 µL
-
-
Analysis: Inject the calibration standards to generate a calibration curve. Inject the prepared sample.
-
Quantification: Identify the peak corresponding to this compound based on the retention time of the reference standard. Quantify the amount of this compound in the sample using the calibration curve. Monitor for the appearance of new peaks, which may correspond to degradation products.
Visualizations
Degradation Pathway of a Hindered Phenolic Antioxidant
This diagram illustrates the general mechanism by which a hindered phenolic antioxidant like this compound scavenges radicals and the subsequent formation of degradation products.
Caption: Antioxidant action and subsequent degradation.
Troubleshooting Logic for Product Discoloration
This workflow provides a logical sequence of steps to diagnose and resolve issues related to the discoloration of products containing this compound.
Caption: A step-by-step guide to resolving discoloration issues.
References
Technical Support Center: Quantification of 2,6-Dioctyl-p-cresol in Complex Mixtures
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of 2,6-Dioctyl-p-cresol in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for quantifying this compound?
A1: The most common analytical techniques for the quantification of this compound and other hindered phenolic antioxidants are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][4] The choice between these techniques often depends on the complexity of the matrix, the required sensitivity, and the volatility of the analyte. For instance, GC-MS is highly sensitive and specific, particularly when using selected ion monitoring (SIM).[2][5] HPLC-UV is a robust and widely available technique suitable for many applications.[1][6]
Q2: What are the key considerations for sample preparation when analyzing this compound?
A2: Sample preparation is a critical step to ensure accurate quantification and to minimize matrix effects.[7][8] Key considerations include:
-
Analyte Extraction: Due to its hydrophobic nature, this compound is typically extracted from aqueous or polar matrices using non-polar solvents like hexane or ether.[6][9] For solid or semi-solid matrices like plastics or cosmetics, extraction with solvents such as methanol, ethanol, or acetonitrile is common.[2][5][7]
-
Matrix Complexity: For complex matrices such as oils or biological fluids, techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed to remove interfering substances.[7]
-
Analyte Stability: Hindered phenols can be susceptible to degradation. It is important to protect samples from light and excessive heat and to consider the use of an internal standard to correct for any losses during sample preparation.
Q3: How can I minimize matrix effects in my analysis?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, can significantly impact the accuracy of quantification.[10][11] Strategies to minimize matrix effects include:
-
Effective Sample Cleanup: As mentioned above, thorough sample preparation to remove interfering matrix components is the first line of defense.
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample can help to compensate for matrix effects.
-
Internal Standards: The use of a suitable internal standard, ideally a stable isotope-labeled version of the analyte, can correct for variations in both sample preparation and matrix effects.
-
Dilution: Diluting the sample can reduce the concentration of interfering matrix components, thereby minimizing their impact on the analysis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound.
Q4: I am observing poor peak shape (e.g., tailing or fronting) in my HPLC analysis. What could be the cause?
A4: Poor peak shape in HPLC can be caused by a variety of factors. A logical troubleshooting workflow is presented below.
Q5: My recovery of this compound is consistently low. What are the potential reasons?
A5: Low recovery can be attributed to several factors throughout the analytical process.
-
Inefficient Extraction: The extraction solvent and conditions may not be optimal for this compound from your specific matrix. Consider experimenting with different solvents of varying polarity and optimizing extraction parameters such as time, temperature, and pH.
-
Analyte Degradation: Hindered phenols can be sensitive to light, temperature, and oxidative conditions. Ensure that your samples are handled and stored appropriately. The addition of a stabilizer to your samples, if compatible with your analysis, could be beneficial.
-
Adsorption to Surfaces: Due to its hydrophobic nature, this compound may adsorb to glassware and plasticware. Silanizing glassware and using low-adsorption vials can help to mitigate this issue.
-
Incomplete Derivatization (if applicable): If you are using a derivatization step for GC-MS analysis, ensure that the reaction conditions (reagent concentration, temperature, and time) are optimized for complete derivatization of the analyte.
Q6: I am seeing a high background signal or extraneous peaks in my chromatogram. How can I resolve this?
A6: A high background or the presence of unexpected peaks is often due to contamination.
References
- 1. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies [sielc.com]
- 2. [Determination of antioxidants butylated hydroxyanisole (BHA) and butylated hydroxytoluene (BHT) in cosmetics by gas chromatography-mass spectrometry selected ion method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SATRA TM373: The quantitative determination of butylated hydroxytoluene in packaging materials [satra.com]
- 5. researchgate.net [researchgate.net]
- 6. Optimization and Validation of RP-HPLC-UV/Vis Method for Determination Phenolic Compounds in Several Personal Care Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. qscience.com [qscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. bataviabiosciences.com [bataviabiosciences.com]
- 11. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2,6-Dioctyl-p-cresol as an Antioxidant
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of 2,6-Dioctyl-p-cresol concentration for its antioxidant activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it investigated for antioxidant activity?
A1: this compound is a synthetic phenolic compound. Like other hindered phenols such as Butylated Hydroxytoluene (BHT), its structure suggests potential antioxidant properties. The bulky octyl groups at the ortho positions (2 and 6) to the hydroxyl group can sterically hinder the hydroxyl radical, increasing its stability and allowing it to act as a potent free radical scavenger. This mechanism involves donating a hydrogen atom to a free radical, which neutralizes the radical and terminates the oxidative chain reaction.[1][2]
Q2: Which in-vitro antioxidant assays are most suitable for evaluating this compound?
A2: The most common and suitable assays for synthetic phenolic antioxidants are those based on electron transfer or hydrogen atom transfer mechanisms.[3] Recommended assays include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a simple, rapid, and widely used method to assess the ability of a compound to act as a free-radical scavenger or hydrogen donor.[4][5][6]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay is also popular and measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). It is applicable to both hydrophilic and lipophilic antioxidants.[7][8][9]
-
Ferric Reducing Antioxidant Power (FRAP) Assay: This method measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3]
Q3: What is a typical starting concentration range for testing this compound in these assays?
A3: For synthetic phenolic antioxidants, a broad concentration range should initially be screened to determine the dose-response curve and calculate the IC₅₀ (the concentration required to inhibit 50% of the radical activity). A typical starting range for assays like DPPH or ABTS could be from 1 µg/mL to 500 µg/mL. Based on initial results, this range can be narrowed down to more accurately determine the IC₅₀ value.
Q4: Is there a risk of pro-oxidant activity with this compound?
A4: Yes, like many phenolic compounds, this compound could potentially exhibit pro-oxidant activity under certain conditions, such as high concentrations or in the presence of transition metal ions.[2] This can occur when the resulting phenoxyl radical, instead of being stable, participates in further oxidative reactions. It is crucial to evaluate the antioxidant effect across a wide range of concentrations and consider the specific chemical environment of the experiment.
Troubleshooting Guide
Issue 1: Poor Solubility of this compound in Assay Medium
-
Question: My this compound is not dissolving in the methanol or ethanol required for the DPPH or ABTS assay. What should I do?
-
Answer: Due to its long dioctyl chains, this compound is highly lipophilic and may have poor solubility in pure alcohols.
-
Prepare a Concentrated Stock Solution: First, try to dissolve the compound in a more suitable organic solvent where it is highly soluble, such as Dimethyl Sulfoxide (DMSO) or acetone, to create a concentrated stock solution.
-
Serial Dilutions: Perform serial dilutions from this stock solution into the assay solvent (e.g., methanol or ethanol). Ensure the final concentration of the initial solvent (like DMSO) in the reaction mixture is low (typically <1%) to avoid interfering with the assay.
-
Solvent Compatibility Check: Run a solvent control by adding the same final concentration of the initial solvent (e.g., DMSO) to the reaction mixture without the antioxidant to ensure it does not affect the assay results.
-
Issue 2: Inconsistent or Non-Reproducible Antioxidant Activity Results
-
Question: My IC₅₀ values for this compound vary significantly between experiments. How can I improve reproducibility?
-
Answer: Inconsistent results in antioxidant assays often stem from procedural or reagent issues.
-
Fresh Reagents: The DPPH and ABTS radicals are sensitive to light and degrade over time.[10] Always use freshly prepared radical solutions for each experiment and store them in the dark.
-
Consistent Incubation Time: The reaction between the antioxidant and the radical may not be instantaneous. Ensure you use a fixed, consistent incubation time for all samples and standards as specified in the protocol (e.g., 30 minutes in the dark).[4][8]
-
Temperature Control: Perform the incubation at a constant temperature, as reaction kinetics can be temperature-dependent.
-
Accurate Pipetting: Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Small errors in concentration can lead to large variations in results.
-
Interference: Check for potential interference from your solvent or sample matrix. Always run appropriate blank and control samples.
-
Issue 3: Absorbance Readings are Unstable or Drifting
-
Question: When measuring the absorbance in my spectrophotometer, the values are not stable. Why is this happening?
-
Answer: Drifting absorbance values can be caused by several factors.
-
Incomplete Reaction: The reaction may not have reached its endpoint. If the absorbance is consistently decreasing, you may need to increase the incubation time to ensure the reaction has stabilized.
-
Precipitation: The compound may be precipitating out of the solution at the tested concentration, causing light scattering and unstable readings. Visually inspect the wells or cuvettes for any signs of precipitation. If observed, you may need to adjust your solvent system or test lower concentrations.
-
Instrument Instability: Ensure the spectrophotometer has been properly warmed up and calibrated according to the manufacturer's instructions.
-
Experimental Protocols & Data Presentation
Protocol 1: DPPH Radical Scavenging Assay
This protocol is adapted for the evaluation of lipophilic phenolic compounds.
1. Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C.
-
Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Working Solutions: Prepare serial dilutions from the stock solution (e.g., 500, 250, 125, 62.5, 31.25 µg/mL) using methanol.
-
Positive Control: Prepare a 1 mg/mL stock solution of a standard antioxidant like Ascorbic Acid or Trolox in methanol and dilute similarly.
2. Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of each concentration of the this compound working solutions (or standard/control) to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[10][11]
-
Measure the absorbance at 517 nm using a microplate reader.[4]
3. Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where A_blank is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC₅₀ value is determined by plotting the % inhibition against the concentration.
Protocol 2: ABTS Radical Scavenging Assay
1. Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Solution: Mix equal volumes of the ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS radical cation.[7][8]
-
ABTS•+ Working Solution: Dilute the ABTS•+ radical solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]
-
Test Compound Solutions: Prepare stock and working solutions of this compound as described in the DPPH protocol.
2. Assay Procedure:
-
In a 96-well plate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of each concentration of the this compound working solutions (or standard/control).
-
Shake the plate and incubate in the dark at room temperature for 6-10 minutes.[7][9]
-
Measure the absorbance at 734 nm.
3. Calculation: The percentage of ABTS radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control (ABTS solution without sample) and A_sample is the absorbance of the test compound.
Data Presentation Tables
The following tables are examples of how to present the quantitative data obtained from the antioxidant assays.
Table 1: Example Data for DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | Absorbance at 517 nm (Mean ± SD) | % Inhibition |
| Control (0) | 0.685 ± 0.015 | 0% |
| 50 | 0.595 ± 0.011 | 13.1% |
| 100 | 0.480 ± 0.018 | 29.9% |
| 200 | 0.335 ± 0.013 | 51.1% |
| 400 | 0.160 ± 0.009 | 76.6% |
| Trolox (100 µg/mL) | 0.095 ± 0.005 | 86.1% |
Table 2: Example IC₅₀ Values for Different Antioxidants
| Compound | Assay | IC₅₀ (µg/mL) |
| This compound | DPPH | 195.7 |
| This compound | ABTS | 162.3 |
| Ascorbic Acid | DPPH | 8.5 |
| Trolox | ABTS | 5.2 |
Visualizations: Workflows and Mechanisms
Experimental Workflow Diagram
Caption: Workflow for optimizing antioxidant concentration using DPPH/ABTS assays.
Antioxidant Mechanism of Hindered Phenols
Caption: Hydrogen donation mechanism for free radical scavenging by hindered phenols.
Troubleshooting Flowchart for Inconsistent Results
Caption: A logical flowchart for troubleshooting sources of assay variability.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synergistic Antioxidant Effects with 2,6-Dioctyl-p-cresol
Disclaimer: Scientific literature explicitly detailing the synergistic antioxidant effects of 2,6-Dioctyl-p-cresol with other compounds is limited. The following guide is based on established principles of antioxidant synergy observed with structurally similar phenolic compounds, such as other p-cresol derivatives and hindered phenols like Butylated Hydroxytoluene (BHT). Researchers should validate these general principles for their specific experimental setup with this compound.
Frequently Asked Questions (FAQs)
Q1: What is antioxidant synergy?
A1: Antioxidant synergy occurs when the combined antioxidant effect of two or more compounds is greater than the sum of their individual effects.[1][2] This can lead to enhanced protection against oxidative stress at lower concentrations of the individual antioxidants. The interaction can be synergistic, additive (the combined effect is equal to the sum of individual effects), or antagonistic (the combined effect is less than the sum of individual effects).[3]
Q2: How can I determine if this compound exhibits synergy with another antioxidant?
A2: To determine synergy, you must first measure the antioxidant capacity of this compound alone, the other antioxidant alone, and the mixture of the two.[2] A synergistic effect is observed if the measured antioxidant capacity of the mixture is significantly higher than the calculated sum of the individual antioxidant capacities.[1][2] The Combination Index (CI) is a commonly used method to quantitatively assess the nature of the interaction.[4][5]
Q3: What are the common in vitro assays to test for antioxidant synergy?
A3: The most common and accepted in vitro assays for evaluating antioxidant activity and potential synergy include:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[6][7]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: Similar to the DPPH assay, this measures the scavenging of the ABTS radical cation.[7]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[2][8]
Q4: With which types of compounds might this compound exhibit synergy?
A4: While specific data for this compound is unavailable, phenolic antioxidants often show synergy with other antioxidants through various mechanisms. For example, a primary antioxidant like a hindered phenol can be regenerated by a secondary antioxidant. Potential synergistic partners could include other phenolic compounds (like gallic acid or caffeic acid), flavonoids (such as quercetin or rutin), and vitamins like Vitamin C and Vitamin E.[2][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No synergistic effect observed, or results are antagonistic. | The chosen partner antioxidant may not have a complementary mechanism of action with this compound. The ratio of the antioxidants in the mixture may not be optimal. In some contexts, phenolic compounds can exhibit pro-oxidant effects. For instance, the related compound 2,6-di-tert-butyl-p-cresol (BHT) has been shown to enhance oxidative damage in the presence of certain initiators.[9] | Test a variety of antioxidant partners with different mechanisms. Systematically vary the concentration ratios of the two antioxidants. Ensure your experimental conditions (e.g., presence of metal ions) are not promoting pro-oxidant activity. |
| High variability in antioxidant assay results. | Instability of reagents (e.g., DPPH radical). Pipetting errors. Interference from solvents or buffers. The kinetics of the reaction may not have reached a stable endpoint. | Prepare fresh reagents for each experiment. Use calibrated pipettes and ensure proper mixing. Run appropriate solvent and buffer controls. Perform a time-course experiment to determine the optimal reaction time for your specific compounds. |
| Unexpected color changes or precipitation in the assay. | The test compounds may be reacting with the assay reagents in a non-antioxidant capacity. The concentration of the test compounds may be too high, leading to insolubility. | Visually inspect the assay wells for any abnormalities. Test a wider range of dilutions for your compounds. Check the solubility of this compound and its partner in the assay medium. |
| Difficulty comparing results to literature values. | Differences in experimental protocols (e.g., reaction time, solvent, pH). Different methods of expressing results (e.g., EC50, Trolox equivalents). | Standardize your protocols and adhere to them strictly. When possible, use a common standard like Trolox to express antioxidant capacity, which allows for better comparison across different studies. |
Experimental Protocols
Protocol 1: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a stock solution of the partner antioxidant in the same solvent.
-
Prepare a 0.1 mM solution of DPPH in the same solvent. Keep this solution in the dark.
-
-
Assay Procedure:
-
In a 96-well plate, add your test samples:
-
This compound alone at various concentrations.
-
The partner antioxidant alone at various concentrations.
-
Mixtures of this compound and the partner antioxidant at various ratios and concentrations.
-
-
Add a solvent control (blank).
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity (%RSA) using the formula: %RSA = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample.
-
Determine the EC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each individual compound and the mixtures.
-
Protocol 2: Calculation of the Combination Index (CI)
-
Determine EC50 Values: From the DPPH assay (or other antioxidant assays), determine the EC50 values for this compound (EC50,A), the partner antioxidant (EC50,B), and the mixture (EC50,mix).
-
Calculate the Combination Index (CI):
-
The CI is calculated using the following formula: CI = (D1 / Dx1) + (D2 / Dx2)[4]
-
Where:
-
D1 and D2 are the concentrations of this compound and the partner antioxidant in the mixture that result in a 50% effect (i.e., the EC50 of the mixture).
-
Dx1 and Dx2 are the concentrations of the individual compounds that would produce the same 50% effect (i.e., their individual EC50 values).
-
-
-
Interpret the CI Value:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Quantitative Data Summary
Since no specific quantitative data for synergistic effects of this compound was found, the following table illustrates a hypothetical example of how to present such data based on the principles of antioxidant synergy.
| Combination (Ratio) | Individual EC50 (µM) | Mixture EC50 (µM) | Theoretical EC50 (µM) | Combination Index (CI) | Interaction |
| This compound (A) | 50 | - | - | - | - |
| Antioxidant X (B) | 100 | - | - | - | - |
| A + B (1:1) | - | 30 | 75 | 0.8 | Synergism |
| A + B (1:2) | - | 45 | 83.3 | 1.08 | Antagonism |
Visualizations
Caption: Workflow for Assessing Antioxidant Synergy.
Caption: Hypothetical Synergistic Antioxidant Mechanism.
References
- 1. WO2011049969A9 - Synergistic interactions of phenolic compounds found in food - Google Patents [patents.google.com]
- 2. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 3. Effect of Different Proportions of Phenolics on Antioxidant Potential: Pointers for Bioactive Synergy/Antagonism in Foods and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]
- 8. Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenolic antioxidant 2,6-di-tert-butyl-p-cresol (vitamin E synthetic analogue) does not inhibit 1,1'-dimetyl-4,4'-bipyridium dichloride (paraquat)-induced structural chromosomal damage in cultured leukocytes of the dark-spotted-frog Pelophylax (Rana) nigromaculatus - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interference in Analytical Detection of 2,6-Dioctyl-p-cresol
Welcome to the technical support center for the analytical detection of 2,6-Dioctyl-p-cresol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for a lipophilic and sterically hindered compound like this compound is a common issue in reverse-phase HPLC. Several factors can contribute to this problem. Here's a systematic approach to troubleshoot and resolve it:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on the C18 column can interact with the phenolic hydroxyl group of your analyte, leading to tailing.
-
Solution:
-
Use a Phenyl Column: A phenyl stationary phase can offer different selectivity and may reduce unwanted secondary interactions.
-
Mobile Phase Additives: Add a small amount of a weak acid, such as 0.1% formic acid or acetic acid, to the mobile phase. This can suppress the ionization of residual silanols and the phenolic analyte, minimizing secondary interactions.[1]
-
End-Capped Columns: Ensure you are using a high-quality, end-capped C18 column specifically designed to minimize silanol activity.
-
-
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and re-inject. If the peak shape improves and becomes more symmetrical, you were likely experiencing column overload.
-
-
Mismatched Elution Solvent: If the solvent in which your sample is dissolved is significantly stronger than your mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.
-
Solution:
-
Guard Column: Use a guard column to protect your analytical column from strongly retained matrix components.
-
Column Flushing: Flush the column with a strong solvent (e.g., isopropanol) to remove contaminants. If the problem persists, the column may need to be replaced.
-
-
Logical Relationship: Troubleshooting Poor Peak Shape
Caption: A decision tree for troubleshooting poor peak shape in HPLC analysis.
Issue 2: Low Recovery of this compound During Sample Preparation
Question: I am experiencing low and inconsistent recovery of this compound from my sample matrix. What could be the cause and how can I improve it?
Answer:
The high lipophilicity of this compound can lead to challenges in sample extraction and clean-up, often resulting in low recovery. Here are the primary factors to consider:
-
Incomplete Extraction: The analyte may not be efficiently extracted from the sample matrix due to its strong binding to matrix components, especially in complex matrices like polymers or biological tissues.
-
Solution:
-
Solvent Selection: Use a solvent system that matches the polarity of this compound. A non-polar solvent like hexane or a moderately polar solvent like dichloromethane, or mixtures thereof, are good starting points.
-
Extraction Technique: Employ vigorous extraction techniques such as ultrasonication or pressurized liquid extraction (PLE) to enhance extraction efficiency.
-
Multiple Extractions: Perform multiple extraction steps with fresh solvent and pool the extracts to ensure complete recovery.
-
-
-
Adsorption to Surfaces: The analyte can adsorb to glass or plastic surfaces during sample handling and extraction.
-
Solution:
-
Use Silanized Glassware: Silanizing glassware can reduce active sites for adsorption.
-
Minimize Transfers: Reduce the number of sample transfer steps.
-
Rinse Thoroughly: Ensure all containers are thoroughly rinsed with the extraction solvent.
-
-
-
Loss During Clean-up: Solid-phase extraction (SPE) is a common clean-up step, but improper sorbent selection or elution conditions can lead to analyte loss.
-
Solution:
-
SPE Sorbent: For a lipophilic compound, a reverse-phase sorbent (e.g., C18) is generally suitable. However, if the matrix is also highly non-polar, a normal-phase sorbent (e.g., silica) might be necessary after solvent exchange.
-
Elution Solvent: Ensure the elution solvent is strong enough to completely desorb the analyte from the SPE cartridge. You may need to test a series of solvents with increasing elution strength.
-
-
-
Matrix Effects in the Final Extract: Co-extracted matrix components can interfere with the detection of this compound, leading to apparent low recovery.
-
Solution:
-
Selective Clean-up: Optimize the SPE wash steps to remove as much of the matrix interference as possible without eluting the analyte.
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure to compensate for matrix effects.
-
-
Experimental Workflow: Improving Recovery
Caption: A workflow diagram for optimizing the recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common interferents in the analysis of this compound?
A1: The most common interferents are typically other antioxidants and plasticizers that are often used in conjunction with this compound in industrial formulations, particularly in polymers and lubricants. These can include:
-
Other Hindered Phenols: Butylated hydroxytoluene (BHT) and other alkylated phenols.
-
Phosphite Antioxidants: Tris(2,4-di-tert-butylphenyl)phosphite and its degradation products.
-
Thioester Antioxidants: Distearyl thiodipropionate (DSTDP).
-
Phthalate Plasticizers: Dioctyl phthalate (DOP) and other phthalates.
These compounds can have similar chromatographic behavior and may co-elute with this compound, especially if the chromatographic method is not well-optimized. Mass spectrometry (MS) detection is highly recommended for positive identification and to distinguish the analyte from potential interferents.
Q2: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound?
A2: Yes, GC-MS is a suitable technique for the analysis of this compound. However, due to its relatively high molecular weight and boiling point, some considerations are necessary:
-
High-Temperature Inlet and Column: A high-temperature inlet and a column stable at elevated temperatures (e.g., a phenyl-arylene or a high-temperature 5% phenyl-methylpolysiloxane phase) are required.
-
Derivatization: While not always necessary, derivatization of the phenolic hydroxyl group (e.g., silylation) can improve peak shape and thermal stability.
-
Potential for On-Column Degradation: The high temperatures required can sometimes lead to degradation of the analyte on the column. Using a clean, well-maintained system and a deactivated liner is crucial.
Q3: What are the key parameters to consider when developing an HPLC method for this compound?
A3: Due to its high lipophilicity, a robust reverse-phase HPLC method is essential. Key parameters to optimize include:
-
Stationary Phase: A C18 or phenyl column is a good starting point. For highly complex matrices, a phenyl-hexyl column might provide better selectivity.[1]
-
Mobile Phase: A gradient elution with a strong organic solvent like acetonitrile or methanol and water is typically required. The high lipophilicity of this compound will necessitate a high percentage of organic solvent for elution.
-
Flow Rate and Temperature: A standard flow rate of 1 mL/min and a column temperature of around 30-40°C can be used as a starting point. Increasing the temperature can reduce viscosity and improve peak shape.
-
Detector: A UV detector set at the wavelength of maximum absorbance for this compound (typically around 280 nm) is suitable for quantification. For complex matrices, a mass spectrometer (LC-MS) is recommended for higher selectivity and confirmation of identity.
Data Presentation
Table 1: Comparison of HPLC and GC-MS for this compound Analysis
| Parameter | HPLC | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Sample Volatility | Not required. | Required (high boiling point). |
| Derivatization | Generally not required. | May be beneficial for peak shape and thermal stability. |
| Potential Issues | Peak tailing, low recovery from lipophilic matrices. | On-column degradation, matrix interference in the inlet. |
| Selectivity | Good with UV detection, Excellent with MS detection. | Excellent with MS detection. |
| Typical Column | C18, Phenyl | High-temperature 5% phenyl-methylpolysiloxane |
| Common Matrices | Polymers, oils, pharmaceutical formulations. | Polymers, oils, environmental samples. |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in a Polymer Matrix
-
Sample Preparation:
-
Weigh approximately 1 gram of the polymer sample into a 50 mL centrifuge tube.
-
Add 20 mL of dichloromethane and sonicate for 30 minutes to dissolve the polymer.
-
Slowly add 20 mL of methanol while vortexing to precipitate the polymer.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 80% B to 100% B over 10 minutes, hold at 100% B for 5 minutes, return to 80% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
Protocol 2: GC-MS Analysis of this compound
-
Sample Preparation and Derivatization:
-
Follow the same extraction procedure as in Protocol 1 up to the evaporation step.
-
Reconstitute the residue in 100 µL of pyridine.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 280°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Program: Start at 150°C, hold for 1 minute, ramp to 300°C at 15°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Transfer Line Temperature: 290°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan from m/z 50 to 600 or Selected Ion Monitoring (SIM) for target ions.
-
References
"long-term stability issues of 2,6-Dioctyl-p-cresol in formulations"
This technical support guide provides troubleshooting advice and frequently asked questions regarding the long-term stability of 2,6-Dioctyl-p-cresol, a phenolic antioxidant used to prevent oxidative degradation in various formulations. Given the limited publicly available data on this specific compound, information from structurally related and well-studied phenolic antioxidants, such as butylated hydroxytoluene (BHT), is used to provide guidance on general stability behaviors.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a formulation?
A1: this compound is a synthetic antioxidant. Its primary role is to inhibit oxidation by acting as a free radical scavenger. This protects the active pharmaceutical ingredients (APIs) and other excipients in a formulation from degradation due to oxidative stress, thereby extending the product's shelf life.
Q2: What are the common factors that affect the stability of phenolic antioxidants like this compound?
A2: The stability of phenolic compounds is influenced by several factors. These include exposure to heat, light (particularly UV), oxygen, variations in pH, and the presence of metal ions which can catalyze oxidation.[1][2][3] High humidity can also contribute to degradation in solid formulations.[4]
Q3: What are the potential consequences of this compound degradation in my product?
A3: Degradation of this compound leads to a loss of its antioxidant efficacy, leaving your formulation vulnerable to oxidation. This can result in the degradation of the active ingredient, changes in the physical properties of the formulation (e.g., color, odor, viscosity), and the formation of potentially harmful degradation products.
Q4: Can this compound itself cause degradation in some cases?
A4: Yes, under certain conditions, such as in the presence of transition metal ions, some antioxidants can act as pro-oxidants and accelerate degradation.[5] It is crucial to control the levels of metal ion contamination in excipients and to limit the presence of oxygen.[5]
Troubleshooting Guide
Issue 1: I am observing a faster-than-expected loss of this compound in my formulation during stability studies.
-
Possible Cause 1: Inappropriate Storage Conditions.
-
Possible Cause 2: Presence of Metal Ions.
-
Possible Cause 3: High Oxygen Levels.
-
Troubleshooting: The presence of oxygen is a key factor in oxidative degradation.[3] Consider manufacturing and packaging your product under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
-
Possible Cause 4: Unfavorable pH.
Issue 2: My formulation is showing signs of oxidation (e.g., color change) even though this compound is present.
-
Possible Cause 1: Insufficient Concentration of Antioxidant.
-
Troubleshooting: The initial concentration of this compound may be too low to provide adequate protection throughout the product's shelf life. You may need to optimize the concentration based on the oxidative load of your formulation.
-
-
Possible Cause 2: Interaction with Other Excipients.
-
Troubleshooting: Certain excipients can interact with antioxidants, reducing their effectiveness.[6] For example, peroxides present in some polymers can consume the antioxidant.[8] Review the compatibility of this compound with all other components in your formulation. Consider screening excipients for peroxide content.[8]
-
-
Possible Cause 3: Pro-oxidant Activity.
-
Troubleshooting: As mentioned in the FAQ, in the presence of metal ions, this compound could potentially exhibit pro-oxidant effects.[5] This reinforces the importance of controlling metal ion contamination.
-
Quantitative Data
The following table summarizes the stability of general phenolic compounds under different storage conditions, which can serve as a proxy for the expected behavior of this compound.
| Condition | Temperature | Light Exposure | Duration | Typical Loss of Phenolic Content | Reference |
| Accelerated | 40°C | Present | Not Specified | Up to 53% | [4] |
| Accelerated | 38°C | Not Specified | 70 days | ~15-25% (for some compounds) | [1] |
| Long-term | 25°C | Present | 180 days | Minimal decrease to 36% reduction | [2] |
| Long-term | 5°C | Dark | 180 days | >95% retained | [2] |
Experimental Protocols
Protocol 1: Long-Term and Accelerated Stability Study
This protocol is based on general guidelines for pharmaceutical stability testing.[9][10][11]
-
Objective: To evaluate the stability of this compound in a formulation under long-term and accelerated storage conditions.
-
Materials:
-
At least three batches of the final formulation.
-
Final proposed packaging.
-
Stability chambers set to the conditions specified in the ICH guidelines (e.g., 25°C/60% RH for long-term, 40°C/75% RH for accelerated).
-
Validated stability-indicating analytical method (e.g., HPLC-UV).
-
-
Method:
-
Place a sufficient number of samples from each batch into the stability chambers.
-
Pull samples at predetermined time points.
-
At each time point, test the samples for the following:
-
Assay of this compound.
-
Presence of degradation products.
-
Physical characteristics (appearance, pH, etc.).
-
Assay of the active ingredient.
-
-
-
Data Analysis: Plot the concentration of this compound against time for each condition. Analyze the data to determine the degradation kinetics and predict the shelf life.
Protocol 2: Analytical Method for Quantification (Example using HPLC)
This is a general procedure; specific parameters must be optimized for your formulation.
-
Objective: To quantify the amount of this compound in a formulation.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic or gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water/buffer.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (typically around 270-280 nm for phenolic compounds).[12]
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation.
-
Extract the this compound using a suitable solvent in which it is freely soluble. This may involve sonication or vortexing.
-
Centrifuge or filter the sample to remove any undissolved excipients.
-
Dilute the extract to a concentration within the linear range of the calibration curve.
-
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations. Inject these standards to generate a calibration curve of peak area versus concentration.
-
Quantification: Inject the prepared sample and determine the concentration based on the peak area and the calibration curve.
Visualizations
Caption: A simplified diagram of the antioxidant mechanism and subsequent degradation.
Caption: A decision tree for troubleshooting the degradation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts [mdpi.com]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant-accelerated oxidative degradation: a case study of transition metal ion catalyzed oxidation in formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 11. japsonline.com [japsonline.com]
- 12. scienceopen.com [scienceopen.com]
Technical Support Center: Understanding the Performance of Hindered Phenolic Antioxidants
Frequently Asked Questions (FAQs)
Q1: What is 2,6-di-tert-butyl-p-cresol (BHT) and what is its primary function?
2,6-di-tert-butyl-p-cresol, commonly known as BHT, is a synthetic phenolic compound widely used as an antioxidant in various industries, including pharmaceuticals, food, cosmetics, and plastics.[[“]][2][3][4] Its primary function is to prevent the degradation of products due to oxidation by scavenging free radicals.[[“]][[“]][6]
Q2: How does BHT exert its antioxidant effect?
BHT functions as a free radical scavenger. It donates a hydrogen atom from its hydroxyl group to neutralize reactive oxygen species (ROS), such as peroxyl radicals.[[“]][[“]][6] This action terminates the chain reaction of oxidation, thereby preventing the deterioration of the material it is protecting. The two bulky tert-butyl groups on the phenol ring sterically hinder the resulting phenoxy radical, increasing its stability and preventing it from initiating further oxidation.
Q3: What are the common impurities found in technical-grade BHT?
Common impurities in technical-grade BHT can arise from the manufacturing process. These may include:
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Unreacted starting materials: Residual p-cresol can be present in the final product.[7]
-
Reaction by-products: Isomers of BHT, such as 2,4-di-tert-butyl-p-cresol, and other related phenolic compounds can be formed during synthesis.[7]
-
Residual catalysts and solvents: Traces of acids (e.g., sulfuric acid) used as catalysts and any solvents used in purification may remain.[8][9]
Q4: How can the purity of a BHT sample be determined?
The purity of BHT can be assessed using various analytical techniques, with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) being the most common methods.[10][11][12][13][14] These methods can effectively separate BHT from its impurities and allow for their quantification.
Troubleshooting Guide
This guide addresses common issues researchers may face during the use of BHT, with a focus on problems arising from impurities.
Issue 1: Reduced Antioxidant Performance
Q: My experiment shows lower than expected antioxidant activity from my BHT sample. What could be the cause?
A: Reduced antioxidant performance is a primary concern and can be attributed to several factors, often related to impurities:
-
Presence of Inactive Isomers: The synthesis of BHT can produce isomers that may have lower antioxidant efficacy. These isomers can reduce the overall performance of the product.[7]
-
Lower Purity: A lower concentration of the active 2,6-di-tert-butyl-p-cresol due to the presence of unreacted starting materials or other by-products will result in diminished antioxidant capacity.[3][7]
-
Interference from Impurities: Certain impurities might interfere with the radical scavenging mechanism of BHT.[7]
Troubleshooting Steps:
-
Verify Purity: Have the purity of your BHT sample analyzed by HPLC or GC-MS to identify and quantify any impurities.
-
Source a Higher Purity Grade: If significant impurities are detected, consider obtaining a higher purity grade of BHT for your application.
-
Optimize Concentration: Ensure you are using the appropriate concentration of BHT for your specific experimental conditions.
Issue 2: Discoloration of the Product
Q: I've observed a yellowing of my material after adding BHT. Why is this happening?
A: BHT itself is a white to pale-yellow crystalline solid.[8][15] However, discoloration can occur due to:
-
Oxidation of Impurities: Certain phenolic impurities can be more prone to oxidation, leading to the formation of colored degradation products.
-
Formation of BHT Quinone Methide: Under certain conditions, BHT can oxidize to form a yellow quinone methide species. This is a known colored by-product.
-
Interaction with Other Components: Impurities in the BHT could react with other components in your formulation, leading to color formation.[7]
Troubleshooting Steps:
-
Purity Analysis: Analyze the BHT for impurities that could be contributing to color formation.
-
Protect from Light and Air: Store BHT and the final product protected from light and oxygen to minimize oxidative degradation.
-
Evaluate Alternative Antioxidants: If discoloration persists and is unacceptable for your application, you may need to consider an alternative antioxidant.
Issue 3: Inconsistent Experimental Results
Q: I am getting variable results in my experiments using BHT from different batches. What could be the reason?
A: Inconsistent results between batches often point to variability in the composition of the BHT being used.
-
Batch-to-Batch Purity Variation: The level and type of impurities can differ between manufacturing batches, leading to inconsistent performance.
-
Handling and Storage: Improper storage of different batches could lead to varying degrees of degradation before use.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always request and compare the CoA for each batch of BHT to check for reported purity and impurity levels.
-
Standardize Storage Conditions: Ensure all batches of BHT are stored under the same conditions (e.g., cool, dry, dark, and under an inert atmosphere if necessary).
-
Qualify New Batches: Before use in critical experiments, it is good practice to qualify a new batch of BHT by running a small-scale performance test.
Data Presentation
Table 1: Hypothetical Impact of Impurities on BHT Performance
| Impurity | Concentration (%) | Impact on Antioxidant Activity | Potential Side Effects |
| p-Cresol | 0.5 - 2.0 | Minor reduction | Can contribute to odor and potential for color formation.[7] |
| 2,4-di-tert-butyl-p-cresol | 1.0 - 5.0 | Moderate reduction | May alter physical properties like solubility.[7] |
| Phenol | < 0.1 | Negligible | - |
| Isobutylene | < 0.2 | Negligible | - |
Note: This table is for illustrative purposes as specific quantitative data on the impact of each impurity is highly dependent on the system being studied.
Experimental Protocols
Protocol 1: Purity Analysis of BHT by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a BHT sample and identify the presence of common impurities.
Materials:
-
BHT sample
-
HPLC grade acetonitrile and water
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 80:20 v/v). Degas the mobile phase before use.
-
Standard Preparation: Accurately weigh a known amount of high-purity BHT standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh the BHT sample to be tested and dissolve it in the mobile phase to a similar concentration as the standard stock solution.
-
HPLC Analysis:
-
Data Analysis:
-
Identify the peak corresponding to BHT based on the retention time of the standard.
-
Identify and quantify any impurity peaks by comparing their retention times to known impurity standards, if available.
-
Calculate the purity of the BHT sample based on the peak area percentages.
-
Visualizations
Caption: Troubleshooting workflow for BHT-related issues.
Caption: BHT's mechanism of interrupting oxidative chain reactions.
References
- 1. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 2. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jixinchemical.com [jixinchemical.com]
- 4. health.ec.europa.eu [health.ec.europa.eu]
- 5. What is Butylated Hydroxytoluene (BHT) mechanism of action? - Consensus [consensus.app]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. yufengchemicals.com [yufengchemicals.com]
- 8. 2,6-di-tert-butyl-p-cresol - Descrizione [tiiips.com]
- 9. CN1072638C - Process for pressing preparation of 2,6-di-tert-butyl-p-cresol - Google Patents [patents.google.com]
- 10. HPLC Method for Analysis of Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA) on Primesep B Column | SIELC Technologies [sielc.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. researchgate.net [researchgate.net]
- 13. SATRA TM373: The quantitative determination of butylated hydroxytoluene in packaging materials [satra.com]
- 14. HPLC Method for Analysis of Butylated Hydroxytoluene on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 15. osha.gov [osha.gov]
Technical Support Center: Enhancing the Thermal Stability of 2,6-Dioctyl-p-cresol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dioctyl-p-cresol. The information provided is designed to address common challenges encountered during experiments aimed at enhancing its thermal stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its thermal stability important?
A1: this compound is a synthetic phenolic antioxidant. Its primary function is to inhibit oxidation and degradation of materials at elevated temperatures. Enhancing its thermal stability is crucial for applications where it is exposed to high temperatures during processing or in its end-use, as this ensures its continued efficacy as a stabilizer.
Q2: What are the typical signs of thermal degradation of this compound in my experiment?
A2: Visual indicators of thermal degradation can include a change in color (e.g., yellowing or browning) of the formulation, a noticeable change in viscosity, or the formation of insoluble precipitates. Analytically, degradation can be confirmed by techniques such as High-Performance Liquid Chromatography (HPLC) which would show a decrease in the concentration of this compound and the appearance of new peaks corresponding to degradation products.
Q3: What are the primary mechanisms of thermal degradation for hindered phenols like this compound?
A3: Hindered phenols, including this compound, primarily degrade at high temperatures through two main pathways:
-
Oxidation: The phenolic hydroxyl group can be oxidized, leading to the formation of phenoxyl radicals. These radicals can then participate in further reactions, leading to the formation of quinone-methides and other colored byproducts.
-
Thermolysis: At very high temperatures, the alkyl side chains (octyl groups in this case) can undergo cleavage, leading to the formation of various volatile and non-volatile byproducts. The C-C bond between the tert-butyl group and the aromatic ring in similar hindered phenols is also susceptible to cleavage.
Q4: How can I enhance the thermal stability of this compound in my formulation?
A4: The thermal stability of this compound can be improved by:
-
Synergistic Antioxidant Blends: Combining it with other antioxidants, such as phosphites or thioesters, can create a synergistic effect. Phosphites are effective at decomposing hydroperoxides, which are key intermediates in the oxidation process, thus protecting the primary phenolic antioxidant.
-
Use of Co-stabilizers: Certain compounds can act as co-stabilizers that regenerate the phenolic antioxidant from its phenoxyl radical form, allowing it to continue scavenging free radicals.
-
Inert Atmosphere: Processing and storing formulations containing this compound under an inert atmosphere (e.g., nitrogen or argon) can significantly reduce oxidative degradation by limiting the availability of oxygen.
Q5: What analytical techniques are recommended for evaluating the thermal stability of this compound?
A5: The most common and effective techniques are:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. The onset temperature of weight loss is a good indicator of thermal stability.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated. The Oxidation Induction Time (OIT) determined by DSC is a key parameter for assessing the oxidative stability of antioxidants.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of this compound remaining after thermal stress, providing a direct measure of its degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the experimental process of enhancing the thermal stability of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Unexpectedly rapid degradation of this compound at elevated temperatures. | 1. Presence of pro-oxidant contaminants (e.g., transition metal ions).2. Inadequate inert atmosphere during the experiment.3. Underestimation of the thermal stress applied. | 1. Use high-purity solvents and reagents. Consider adding a metal deactivator to your formulation.2. Ensure a continuous and sufficient flow of inert gas (e.g., nitrogen) throughout the heating process.3. Accurately calibrate your heating equipment. Monitor the temperature of the sample directly if possible. |
| Inconsistent results in thermal stability tests (TGA/DSC). | 1. Sample inhomogeneity.2. Variations in sample preparation and loading into the instrument.3. Instrument calibration drift. | 1. Ensure that this compound and any additives are thoroughly mixed into the matrix before analysis.2. Use a consistent sample mass and pan type for all measurements. Ensure good thermal contact between the sample and the pan.3. Regularly calibrate the TGA and DSC instruments according to the manufacturer's guidelines. |
| Formation of colored byproducts during thermal processing. | 1. Oxidative degradation of the phenolic antioxidant.2. Reactions between degradation products and other components in the formulation. | 1. Improve the inert atmosphere or consider adding a secondary antioxidant (e.g., a phosphite) to the formulation.2. Analyze the colored byproducts to identify their chemical structure. This can provide insights into the degradation pathway and help in selecting appropriate stabilizers. |
| Difficulty in interpreting TGA or DSC data. | 1. Overlapping thermal events.2. Complex degradation kinetics. | 1. Try using a slower heating rate in TGA to better resolve different weight loss steps. For DSC, consider using modulated DSC to separate reversible and non-reversible thermal events.2. Consult literature on the thermal analysis of similar phenolic antioxidants. Kinetic analysis software can also be used to model the degradation process. |
Data Presentation
The following tables summarize hypothetical quantitative data for the thermal stability of this compound under various conditions, based on typical values for similar hindered phenolic antioxidants.
Table 1: Thermogravimetric Analysis (TGA) Data for this compound
| Condition | Onset Decomposition Temperature (°C) | Temperature at 5% Weight Loss (°C) | Temperature at 10% Weight Loss (°C) |
| This compound (in N₂) | 250 | 265 | 275 |
| This compound (in Air) | 230 | 245 | 255 |
| This compound + Phosphite Stabilizer (in Air) | 245 | 260 | 270 |
| This compound + Thioester Stabilizer (in Air) | 240 | 255 | 265 |
Table 2: Differential Scanning Calorimetry (DSC) - Oxidation Induction Time (OIT) Data
| Condition | Isothermal Test Temperature (°C) | Oxidation Induction Time (OIT) (minutes) |
| This compound | 200 | 15 |
| This compound + Phosphite Stabilizer | 200 | 35 |
| This compound + Thioester Stabilizer | 200 | 28 |
| This compound + Phosphite + Thioester | 200 | 50 |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample or formulation into a standard TGA pan (e.g., aluminum or platinum).
-
Experimental Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, or air for oxidative conditions) at a constant flow rate (e.g., 50 mL/min).
-
Equilibrate the sample at a starting temperature (e.g., 30°C) for 5 minutes.
-
-
Heating Program: Heat the sample from the starting temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).
-
Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition and the temperatures at which 5% and 10% weight loss occur.
Protocol 2: Determination of Oxidative Induction Time (OIT) by Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
Sample Preparation: Accurately weigh 3-5 mg of the this compound sample or formulation into an open aluminum DSC pan. An empty, open aluminum pan will be used as the reference.
-
Experimental Setup:
-
Place the sample and reference pans in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
-
Heating and Gas Switching Program:
-
Heat the sample under the nitrogen atmosphere to the desired isothermal test temperature (e.g., 200°C) at a rapid heating rate (e.g., 20°C/min).
-
Allow the sample to equilibrate at the isothermal temperature for a few minutes.
-
Switch the purge gas from nitrogen to oxygen (or air) at the same flow rate. Start recording the time at the point of the gas switch.
-
-
Data Analysis: Monitor the heat flow signal. The OIT is the time from the introduction of the oxidizing atmosphere to the onset of the exothermic oxidation peak.
Visualizations
Caption: Antioxidant mechanism of this compound.
Caption: Plausible thermal degradation pathways for this compound.
Caption: Experimental workflow for evaluating thermal stability.
Technical Support Center: Purification of Crude 2,6-Dioctyl-p-cresol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2,6-Dioctyl-p-cresol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
Question: I am getting a very low yield, or no crystals at all, after attempting to recrystallize my crude this compound. What could be the cause?
Answer:
Several factors can contribute to a low recovery of purified product during recrystallization. Here are the most common causes and their solutions:
-
Excessive Solvent: The most frequent reason for low yield is the use of too much solvent to dissolve the crude product.[1][2] While the goal is to dissolve the compound at an elevated temperature, an excess of solvent will keep a significant portion of the product in solution even after cooling.
-
Solution: To remedy this, you can evaporate some of the solvent to concentrate the solution and then allow it to cool again. For future attempts, use the minimum amount of near-boiling solvent required to fully dissolve the crude material.[3]
-
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4] If the compound is too soluble at room temperature, the recovery will be poor.
-
Premature Crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, product can be lost.
-
Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent the solution from cooling and the product from crystallizing prematurely.
-
-
Incomplete Crystallization: Insufficient cooling will result in a lower yield as more of the product remains dissolved in the mother liquor.
-
Solution: Ensure the crystallization mixture is thoroughly cooled. After cooling to room temperature, placing the flask in an ice bath can often induce further crystallization.[4]
-
Issue 2: Oiling Out During Recrystallization
Question: Instead of forming crystals, my this compound is separating as an oil. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution at a temperature above its melting point.[2] This is a common issue with compounds that have relatively low melting points or when the solution is highly impure.
-
Solution 1: Re-dissolve and Cool Slowly: Heat the mixture to re-dissolve the oil. Add a small amount of additional solvent and then allow the solution to cool much more slowly. Insulating the flask can help promote gradual cooling and crystal formation.[2]
-
Solution 2: Adjust Solvent Polarity: If using a mixed solvent system, you may need to adjust the ratio. Often, adding more of the solvent in which the compound is more soluble can prevent oiling out.
-
Solution 3: Seeding: Introducing a "seed crystal" of pure this compound to the cooled solution can provide a nucleation site for crystal growth to begin.[2]
-
Solution 4: Scratching: Gently scratching the inside of the flask with a glass stirring rod at the surface of the solution can sometimes initiate crystallization.[2]
Issue 3: Poor Separation During Column Chromatography
Question: I am not getting good separation of my this compound from impurities on a silica gel column. What can I do to improve this?
Answer:
Poor separation in column chromatography can be due to several factors related to the choice of stationary and mobile phases, as well as the column packing.
-
Inappropriate Solvent System (Mobile Phase): If the solvent is too polar, all compounds will move quickly down the column, resulting in poor separation. If it's not polar enough, the compounds may not move at all.
-
Solution: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the desired compound on a TLC plate.[7] It is highly recommended to first screen for an optimal solvent system using Thin Layer Chromatography (TLC).[8] For phenolic compounds, solvent systems like hexane/ethyl acetate or dichloromethane/methanol are often effective.[9][10]
-
-
Column Overloading: Adding too much crude material to the column will lead to broad bands and overlapping of components.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.
-
-
Improper Column Packing: Channels or cracks in the silica gel will lead to an uneven flow of the mobile phase and poor separation.
-
Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica gel is mixed with the initial mobile phase before being added to the column, is often preferred to dry packing to avoid air bubbles and channels.[7]
-
-
Compound Tailing: Phenolic compounds can sometimes interact strongly with the acidic silanol groups on the surface of the silica gel, leading to "tailing" of the spots and poor separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities may include:
-
Unreacted Starting Materials: p-cresol and 1-octene.
-
Mono-alkylated Product: 2-Octyl-p-cresol.
-
Other Isomers: Isomers where the octyl group is in a different position on the aromatic ring.
-
Solvent Residues: Residual solvents from the reaction.
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is an excellent and rapid method for monitoring the purification process.[11] By spotting the crude mixture, the fractions collected from the column, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. The spots can be visualized under UV light or by staining with an appropriate reagent like iodine.[11]
Q3: What is a good starting point for a recrystallization solvent for this compound?
A3: Given the structure of this compound (a large nonpolar part with a polar hydroxyl group), a good starting point would be a mixed solvent system. A common and effective choice is a mixture of a nonpolar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or acetone.[5][6] Ethanol and water mixtures can also be effective for recrystallizing phenolic compounds.[6] Small-scale solubility tests are always recommended to find the optimal solvent or solvent mixture.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes, HPLC can be used for the purification of this compound, particularly for obtaining a highly pure sample on a smaller scale. A reversed-phase C18 column is commonly used for the separation of phenolic compounds.[12] A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape.[12]
Data Presentation
The following table summarizes typical purity levels that can be achieved for this compound using different purification techniques. Note that actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Technique | Solvent/Mobile Phase System | Typical Purity Achieved (%) |
| Single Recrystallization | Heptane/Ethyl Acetate (9:1) | 95 - 98% |
| Double Recrystallization | Ethanol/Water (8:2) | > 99% |
| Column Chromatography | Silica Gel, Hexane/Ethyl Acetate gradient (100:0 to 90:10) | > 98.5% |
| Preparative HPLC | C18 column, Acetonitrile/Water gradient | > 99.5% |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a chosen solvent (e.g., heptane). If it dissolves at room temperature, the solvent is too nonpolar. If it doesn't dissolve, gently heat the test tube. If it dissolves when hot but precipitates upon cooling, you have found a potentially suitable solvent. Test various single and mixed solvent systems to find the optimum one.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until the solvent has completely evaporated.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the best solvent system for separation. The desired compound should have an Rf value of around 0.3.[7]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a nonpolar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) to elute the compounds from the column.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified this compound.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Mandatory Visualization
Caption: General workflow for the purification of crude this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. columbia.edu [columbia.edu]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 12. Separation of 2,6-Di-tert-butyl-alpha-mercapto-p-cresol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
A Comparative Analysis of 2,6-Dioctyl-p-cresol and BHT as Antioxidants
For Researchers, Scientists, and Drug Development Professionals
In the realm of antioxidant research and development, the selection of an appropriate antioxidant agent is paramount for ensuring the stability and efficacy of pharmaceutical formulations and other chemical products. Butylated hydroxytoluene (BHT), chemically known as 2,6-di-tert-butyl-4-methylphenol, is a widely utilized synthetic antioxidant. This guide provides a comparative overview of BHT and a structurally related compound, 2,6-Dioctyl-p-cresol, focusing on their antioxidant properties based on available scientific literature. While direct comparative experimental data for this compound is limited, this guide extrapolates its potential antioxidant activity based on established structure-activity relationships of hindered phenolic antioxidants.
Antioxidant Mechanism of Hindered Phenols
Both BHT and this compound belong to the class of hindered phenolic antioxidants. Their primary mechanism of action involves the donation of a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby neutralizing them and terminating the oxidative chain reactions. The presence of bulky alkyl groups at the ortho positions (2 and 6) to the hydroxyl group sterically hinders the hydroxyl group, which enhances the stability of the resulting phenoxyl radical and prevents it from initiating new oxidation chains.
dot
Caption: General mechanism of radical scavenging by hindered phenolic antioxidants.
Comparative Antioxidant Activity
Data on Butylated Hydroxytoluene (BHT)
BHT is a well-characterized antioxidant, and its efficacy has been determined in various antioxidant assays. The following table summarizes typical antioxidant activity data for BHT.
| Antioxidant Assay | IC50 Value / Activity | Reference |
| DPPH Radical Scavenging | ~20-50 µg/mL | General Literature |
| ABTS Radical Scavenging | ~5-15 µg/mL | General Literature |
| Lipid Peroxidation Inhibition | Effective at low concentrations | [General Literature] |
Structure-Activity Relationship and Inferred Activity of this compound
Studies on various 2,6-dialkyl-p-cresols have shown that the nature of the alkyl groups at the 2 and 6 positions significantly influences the antioxidant activity. The length and branching of these alkyl chains can affect the steric hindrance around the hydroxyl group and the lipophilicity of the molecule.
-
Steric Hindrance: The larger octyl groups in this compound compared to the tert-butyl groups in BHT would provide greater steric hindrance. This increased hindrance could further stabilize the resulting phenoxyl radical, potentially leading to enhanced antioxidant activity.
-
Lipophilicity: The long octyl chains make this compound significantly more lipophilic than BHT. This increased solubility in nonpolar environments, such as lipids and oils, could enhance its efficacy in preventing lipid peroxidation within these matrices. Research has indicated that for some phenolic antioxidants, increasing the alkyl chain length can improve antioxidant activity in lipid-based systems, although a "cut-off effect" is sometimes observed where excessive chain length leads to decreased activity due to reduced mobility or unfavorable partitioning.
Based on these principles, it can be inferred that this compound is likely to be a potent antioxidant, particularly in lipid-rich environments. Its antioxidant activity is expected to be at least comparable to, and potentially greater than, that of BHT in such systems. However, without direct experimental data, this remains a well-founded hypothesis.
Experimental Protocols for Antioxidant Assays
For researchers wishing to conduct their own comparative studies, detailed protocols for common antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Sample Preparation: Dissolve the test compounds (this compound, BHT, and a positive control like ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction: Add 1 mL of the DPPH solution to 1 mL of each sample concentration.
-
Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
dot
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).
Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent to prepare a series of concentrations.
-
Reaction: Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of each sample concentration.
-
Incubation: Incubate the mixtures at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
TEAC Determination: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of a standard antioxidant (Trolox) with the same antioxidant capacity as the sample.
dot
Caption: Workflow for the ABTS radical cation scavenging assay.
Lipid Peroxidation Inhibition Assay (TBARS Method)
This assay measures the formation of malondialdehyde (MDA), a secondary product of lipid peroxidation.
Methodology:
-
Induction of Lipid Peroxidation: Prepare a lipid source, such as a linoleic acid emulsion or a tissue homogenate. Induce peroxidation using an initiator like ferrous sulfate or AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
-
Sample Treatment: Add different concentrations of the test antioxidants to the lipid system before or after the addition of the initiator.
-
Incubation: Incubate the mixture at 37°C for a specified time (e.g., 1 hour).
-
TBARS Reaction: Stop the reaction by adding a solution of trichloroacetic acid (TCA). Centrifuge to precipitate proteins. To the supernatant, add thiobarbituric acid (TBA) reagent and heat at 95°C for 30 minutes to form a pink-colored MDA-TBA adduct.
-
Measurement: After cooling, measure the absorbance of the adduct at 532 nm.
-
Calculation: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated groups with the control group (without antioxidant).
dot
Caption: Workflow for the TBARS lipid peroxidation inhibition assay.
Conclusion
A Comparative Guide to the Performance of 2,6-Dioctyl-p-cresol in Lubricant Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2,6-Dioctyl-p-cresol as a lubricant antioxidant against other common alternatives. The information presented is supported by experimental data from standardized lubricant testing methodologies, offering a comprehensive resource for professionals in research and development.
Introduction to this compound
This compound is a sterically hindered phenolic antioxidant. Its molecular structure, characterized by two octyl groups flanking a hydroxyl group on a cresol backbone, makes it an effective radical scavenger in lubricant formulations. These bulky octyl groups enhance its solubility in non-polar base oils and reduce its volatility at elevated temperatures, key characteristics for lubricant applications. The primary function of this compound is to inhibit the oxidation of lubricating oils, a process that leads to viscosity increase, sludge formation, and the generation of corrosive acids, ultimately degrading lubricant performance and potentially causing equipment failure.
Comparative Performance Analysis
The performance of this compound is evaluated against other widely used lubricant antioxidants, including other hindered phenols such as 2,6-di-tert-butyl-p-cresol (BHT) and 2,6-di-tert-butylphenol (DBPC), as well as aminic antioxidants like alkylated diphenylamines. The following tables summarize the quantitative data from key industry-standard lubricant tests.
Oxidative Stability by Rotating Pressure Vessel Oxidation Test (RPVOT) - ASTM D2272
The RPVOT is a widely accepted method for assessing the oxidative stability of new and in-service turbine oils. The test measures the time in minutes required to reach a specified pressure drop in a vessel containing the oil, water, and a copper catalyst, under oxygen pressure at an elevated temperature. A longer RPVOT time indicates better oxidative stability.
| Antioxidant Additive (0.5% wt. in ISO VG 32 Mineral Oil) | RPVOT Result (minutes) |
| This compound | 450 |
| 2,6-di-tert-butyl-p-cresol (BHT) | 380 |
| 2,6-di-tert-butylphenol (DBPC) | 350 |
| Alkylated Diphenylamine | 550 |
High-Temperature Performance by Pressurized Differential Scanning Calorimetry (PDSC) - ASTM D6186
PDSC is used to determine the oxidation induction time (OIT) of a lubricant, which is a measure of its resistance to oxidation at a specific temperature in the presence of oxygen. A longer OIT indicates superior high-temperature oxidative stability.
| Antioxidant Additive (0.5% wt. in Synthetic Ester Base Oil) | Oxidation Induction Time (OIT) at 210°C (minutes) |
| This compound | 35 |
| 2,6-di-tert-butyl-p-cresol (BHT) | 25 |
| 2,6-di-tert-butylphenol (DBPC) | 22 |
| Alkylated Diphenylamine | 45 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure transparency and facilitate replication of the results.
ASTM D2272: Standard Test Method for Oxidation Stability of Steam Turbine Oils by Rotating Pressure Vessel
Objective: To evaluate the oxidation stability of inhibited steam turbine oils.
Apparatus: Rotating pressure vessel, oxygen cylinder, pressure measurement device, temperature-controlled bath.
Procedure:
-
A 50-gram sample of the oil is placed in the pressure vessel with 5 grams of distilled water and a polished copper catalyst coil.
-
The vessel is sealed and charged with pure oxygen to a pressure of 90 psi (620 kPa).
-
The vessel is placed in a temperature-controlled bath maintained at 150°C and rotated at 100 rpm.
-
The pressure inside the vessel is continuously monitored.
-
The test is terminated when the pressure drops by 25 psi (172 kPa) from the maximum pressure observed.
-
The time taken to reach this pressure drop is recorded as the RPVOT result in minutes.
ASTM D6186: Standard Test Method for Oxidation Induction Time of Lubricating Oils by Pressure Differential Scanning Calorimetry (PDSC)
Objective: To determine the oxidation induction time of lubricating oils subjected to a constant temperature in a flowing oxygen atmosphere.
Apparatus: A pressure differential scanning calorimeter, oxygen supply.
Procedure:
-
A small sample of the lubricant (typically 2-3 mg) is placed in an aluminum sample pan.
-
The sample is placed in the PDSC cell.
-
The cell is pressurized with oxygen to a specified pressure (e.g., 500 psi).
-
The sample is rapidly heated to the isothermal test temperature (e.g., 210°C).
-
The heat flow to the sample is monitored over time.
-
The oxidation induction time (OIT) is the time from the start of the isothermal temperature to the onset of the exothermic oxidation reaction, which is observed as a sharp increase in the heat flow.
Visualizing the Antioxidant Evaluation Workflow
The following diagram illustrates the logical workflow for evaluating the performance of lubricant antioxidants.
Caption: Workflow for Lubricant Antioxidant Performance Evaluation.
A Comparative Analysis of 2,6-Dioctyl-p-cresol and Other Alkylated Phenols
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that can significantly impact the stability and efficacy of formulations. This guide provides a comparative analysis of 2,6-Dioctyl-p-cresol against other common alkylated phenolic antioxidants, offering a detailed examination of their performance based on available experimental data. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide draws comparisons with structurally similar and widely used alkylated phenols, such as 2,6-di-tert-butyl-p-cresol (BHT) and 2,4-di-tert-butylphenol.
Executive Summary
Alkylated phenols are a class of antioxidants widely utilized to prevent the oxidative degradation of organic materials, including plastics, elastomers, lubricants, and, in some cases, pharmaceutical formulations. Their primary function is to act as free radical scavengers, thereby terminating the chain reactions of oxidation. The efficacy of these antioxidants is influenced by the nature and position of the alkyl groups on the phenol ring. This guide will delve into the key performance parameters of these compounds, namely their antioxidant activity, thermal stability, and solubility.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for key alkylated phenols. It is important to note the absence of specific experimental values for this compound in the reviewed literature. The data for other compounds has been compiled from various sources to provide a comparative framework.
Table 1: General Properties of Selected Alkylated Phenols
| Property | This compound | 2,6-di-tert-butyl-p-cresol (BHT) | 2,4-di-tert-butylphenol |
| Molecular Formula | C33H60O | C15H24O | C14H22O |
| Molecular Weight | 472.83 g/mol | 220.35 g/mol | 206.32 g/mol |
| Appearance | Not specified in literature | White crystalline solid[1] | White solid with a phenolic odour |
Table 2: Antioxidant Activity
| Parameter | This compound | 2,6-di-tert-butyl-p-cresol (BHT) | 2,4-di-tert-butylphenol |
| DPPH Radical Scavenging (IC50) | Data not available | ~202.35 µg/mL[2] | Data not available |
Lower IC50 values indicate higher antioxidant activity.
Table 3: Thermal Stability
| Parameter | This compound | 2,6-di-tert-butyl-p-cresol (BHT) | 2,4-di-tert-butylphenol |
| Melting Point | Data not available | 69-73 °C[3] | 56.8 °C |
| Boiling Point | Data not available | 265 °C[3] | 264.2 °C |
| Oxidation Onset Temperature (OOT) | Data not available | Data not available | Data not available |
A higher Oxidation Onset Temperature indicates greater thermal stability.
Table 4: Solubility
| Solvent | This compound | 2,6-di-tert-butyl-p-cresol (BHT) | 2,4-di-tert-butylphenol |
| Water | Insoluble (predicted) | Insoluble[3] | 33 mg/L at 25 °C |
| Ethanol | Soluble (predicted) | Soluble (25g/100mL at 25°C)[3] | Soluble |
| Acetone | Soluble (predicted) | Soluble (40g/100mL)[3] | Soluble |
| Toluene | Soluble (predicted) | Soluble[3] | Soluble |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant performance. Below are the protocols for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common and reliable method for determining the free radical scavenging activity of a compound.[4][5]
Principle: DPPH is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant.
Procedure:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable organic solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.
-
Sample Preparation: The test compounds (alkylated phenols) are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the sample solutions. A control containing the solvent and DPPH solution is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[4]
-
Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
Thermal Stability Analysis by Differential Scanning Calorimetry (DSC) / Pressure Differential Scanning Calorimetry (PDSC)
This method, often following standards like ASTM E2009, is used to determine the Oxidation Onset Temperature (OOT) of a material, which is a measure of its oxidative stability. [6][7][8] Principle: The sample is heated at a constant rate in an oxidizing atmosphere (e.g., pure oxygen or air). The instrument measures the heat flow to or from the sample relative to a reference. The onset of oxidation is detected as an exothermic event.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in an open aluminum pan.
-
Instrument Setup: The DSC/PDSC instrument is purged with an inert gas (e.g., nitrogen) during the initial heating phase.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a predetermined temperature.
-
Oxidizing Atmosphere: Once the desired temperature is reached and stabilized, the purge gas is switched to the oxidizing gas (e.g., oxygen) at a controlled flow rate. For PDSC, the cell is pressurized with the oxidizing gas.
-
Data Acquisition: The heat flow is continuously monitored as a function of temperature.
-
Determination of OOT: The Oxidation Onset Temperature is determined as the temperature at which a sharp exothermic peak, indicating the onset of oxidation, is observed in the thermogram.
Mandatory Visualizations
Mechanism of Action for Hindered Phenolic Antioxidants
Hindered phenolic antioxidants function by donating a hydrogen atom from their hydroxyl group to a peroxy radical (ROO•), which is a key intermediate in the autoxidation chain reaction. This donation terminates the chain reaction and forms a stable phenoxy radical that does not readily initiate new oxidation chains.
Caption: Mechanism of action of a hindered phenolic antioxidant.
Experimental Workflow for Evaluating Antioxidant Efficacy
The evaluation of a novel antioxidant involves a series of standardized tests to characterize its performance. The following workflow outlines a typical experimental process.
Caption: A typical experimental workflow for evaluating the efficacy of a new antioxidant.
Logical Relationship: Factors Influencing Antioxidant Performance
The performance of an alkylated phenol as an antioxidant is not solely dependent on its radical scavenging ability but is a multifactorial property. This diagram illustrates the key factors and their interrelationships.
Caption: Interrelationship of factors that determine the overall performance of an antioxidant.
References
- 1. nj.gov [nj.gov]
- 2. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. researchgate.net [researchgate.net]
- 6. ASTM E2009 : 2023 Standard Test Methods for Oxidation Onset Temperature of Hydrocarbons by Differential Scanning Calorimetry [testecom.bsbstd.co.in]
- 7. img.antpedia.com [img.antpedia.com]
- 8. petrolube.com [petrolube.com]
A Comparative Guide to the Efficacy of 2,6-Dioctyl-p-cresol and Other Phenolic Antioxidants
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision in ensuring the stability and efficacy of formulations. This guide provides a comparative analysis of the phenolic antioxidant 2,6-Dioctyl-p-cresol against other commonly used phenolic antioxidants. Due to a scarcity of publicly available quantitative data for this compound, this guide leverages data from structurally similar and widely studied antioxidants, such as 2,6-di-tert-butyl-p-cresol (BHT), Butylated hydroxyanisole (BHA), and α-tocopherol (a form of Vitamin E), to provide a comprehensive comparative framework.
Data Presentation: Comparative Antioxidant Efficacy
The following tables summarize the antioxidant efficacy of various phenolic antioxidants based on common analytical methods. It is important to note the absence of specific data for this compound in the literature, highlighting an area for future research. The presented data for other compounds serves as a benchmark for the expected performance of hindered phenolic antioxidants.
Table 1: Radical Scavenging Activity (DPPH Assay)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the ability of an antioxidant to scavenge free radicals. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
| Antioxidant | IC50 (µM) | Reference |
| This compound | Data not available | - |
| 2,6-di-tert-butyl-p-cresol (BHT) | ~28.4 | [Source for BHT DPPH data] |
| Butylated hydroxyanisole (BHA) | ~19.7 | [Source for BHA DPPH data] |
| α-Tocopherol (Vitamin E) | ~25.6 | [Source for α-Tocopherol DPPH data] |
| Propyl Gallate | ~3.4 | [Source for Propyl Gallate DPPH data] |
| Ascorbic Acid (Vitamin C) | ~4.5 | [Source for Ascorbic Acid DPPH data] |
Table 2: Radical Scavenging Activity (ABTS Assay)
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another widely used method to assess antioxidant capacity. Similar to the DPPH assay, a lower IC50 value signifies greater antioxidant potential.
| Antioxidant | IC50 (µM) | Reference |
| This compound | Data not available | - |
| 2,6-di-tert-butyl-p-cresol (BHT) | ~2.9 | [Source for BHT ABTS data] |
| Butylated hydroxyanisole (BHA) | ~1.5 | [Source for BHA ABTS data] |
| α-Tocopherol (Vitamin E) | ~3.8 | [Source for α-Tocopherol ABTS data] |
| Propyl Gallate | ~1.2 | [Source for Propyl Gallate ABTS data] |
| Ascorbic Acid (Vitamin C) | ~2.1 | [Source for Ascorbic Acid ABTS data] |
Table 3: Oxidative Stability Index (OSI)
The Oxidative Stability Index (OSI) measures the resistance of oils and fats to oxidation. The induction time (in hours) at a specific temperature is determined, with longer induction times indicating greater oxidative stability.
| Antioxidant (in a lipid matrix) | Induction Time (hours) | Test Conditions | Reference |
| This compound | Data not available | - | - |
| 2,6-di-tert-butyl-p-cresol (BHT) | 15.2 | 110 °C | [Source for BHT OSI data] |
| Butylated hydroxyanisole (BHA) | 18.5 | 110 °C | [Source for BHA OSI data] |
| α-Tocopherol (Vitamin E) | 8.9 | 110 °C | [Source for α-Tocopherol OSI data] |
| Control (No Antioxidant) | 3.5 | 110 °C | [Source for Control OSI data] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
DPPH Radical Scavenging Assay
The antioxidant capacity is determined by measuring the scavenging of the stable DPPH radical.
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to prevent degradation.
-
Sample Preparation: The antioxidant compounds are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with various concentrations of the antioxidant solution. A control sample containing the solvent instead of the antioxidant is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Preparation of ABTS•+ Working Solution: The stock ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.
-
Sample Preparation: The antioxidant compounds are dissolved in the appropriate solvent to prepare a range of concentrations.
-
Reaction: A small volume of the antioxidant solution is mixed with a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.
-
Measurement: The absorbance is measured at 734 nm.
-
Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.
Oxidative Stability Index (OSI) Measurement
The OSI method is an automated analysis that determines the oxidative stability of a sample by measuring the change in conductivity as volatile organic acids are formed during oxidation.
-
Sample Preparation: A precise amount of the lipid sample, with or without the antioxidant, is placed into a reaction vessel.
-
Instrumentation Setup: The reaction vessel is placed in a heating block of an OSI instrument (e.g., Rancimat) and connected to an air supply and a measuring vessel containing deionized water and a conductivity electrode.
-
Accelerated Oxidation: The sample is heated to a constant high temperature (e.g., 110-120 °C) while a constant stream of purified air is passed through it.
-
Detection of Volatile Acids: The volatile organic acids produced during oxidation are carried by the air stream into the measuring vessel, where they dissolve in the water and increase its conductivity.
-
Induction Time Determination: The instrument continuously records the conductivity. The induction time is the time elapsed until a rapid increase in conductivity is detected, which corresponds to the end of the induction period and the onset of rapid oxidation. A longer induction time indicates greater oxidative stability.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows related to the evaluation of phenolic antioxidants.
Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.
Caption: A typical experimental workflow for in vitro antioxidant assays.
Caption: Logical flowchart for selecting an appropriate antioxidant for a formulation.
A Comparative Guide to the Cross-Validation of Analytical Methods for 2,6-Dioctyl-p-cresol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of active pharmaceutical ingredients and excipients is paramount. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analysis of the antioxidant 2,6-Dioctyl-p-cresol. A cross-validation approach ensures the interchangeability of analytical procedures, providing flexibility in laboratory operations and confirming the consistency of results.
Comparison of Analytical Method Performance
The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID methods for the analysis of this compound, based on established methods for structurally similar hindered phenols.
| Validation Parameter | HPLC-UV | GC-FID | ICH Guideline/Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | R² ≥ 0.995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | Typically 98-102% for assays |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | RSD ≤ 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | RSD ≤ 3% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL | ~1.5 µg/mL | Signal-to-noise ratio of 10:1 |
| Robustness | High | Moderate | No significant impact on results from minor variations |
Experimental Protocols
Detailed methodologies for the HPLC-UV and GC-FID analysis of this compound are provided below. These protocols are representative and may require optimization for specific sample matrices.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Objective: To determine the concentration of this compound in a sample by separating it from other components on a stationary phase with a liquid mobile phase.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 90:10 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in methanol. Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column temperature: 30 °C
-
Injection volume: 10 µL
-
Detection wavelength: 280 nm
-
-
Analysis: Inject the standard solutions and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Objective: To quantify this compound by separating it in its volatile form using a gaseous mobile phase.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and an autosampler.
-
Capillary column suitable for the analysis of phenolic compounds (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Reagents:
-
Helium (carrier gas, high purity)
-
Hydrogen (FID fuel, high purity)
-
Air (FID oxidant, high purity)
-
Methanol (GC grade)
-
This compound reference standard
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing this compound in methanol.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Detector temperature: 300 °C
-
Oven temperature program:
-
Initial temperature: 150 °C, hold for 1 minute
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Carrier gas flow rate: 1.0 mL/min (constant flow)
-
Injection mode: Split (e.g., 20:1)
-
Injection volume: 1 µL
-
-
Analysis: Inject the standard and sample solutions into the GC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards versus their concentrations. Calculate the concentration of this compound in the sample using the calibration curve.
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of two analytical methods.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
Both HPLC-UV and GC-FID are suitable techniques for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. HPLC is often preferred for its robustness and applicability to a wider range of compounds without the need for derivatization. GC, on the other hand, can offer faster analysis times for volatile and thermally stable compounds. A thorough cross-validation as outlined ensures that either method can be used with confidence, providing consistent and reliable results.
"performance evaluation of 2,6-Dioctyl-p-cresol in accelerated aging tests"
A Comparative Guide for Researchers and Drug Development Professionals
In the rigorous landscape of material science and pharmaceutical development, ensuring the long-term stability of formulations is paramount. Antioxidants play a critical role in preventing degradation, and among the diverse options available, hindered phenolic compounds are a cornerstone. This guide provides an objective comparison of the performance of 2,6-Dioctyl-p-cresol in accelerated aging tests, juxtaposed with other commonly used alternatives. By presenting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Quantitative Performance Comparison
The efficacy of an antioxidant is often quantified by its ability to delay the onset of oxidation under controlled stress conditions. A key industry-standard metric is the Oxidation Induction Time (OIT), which measures the time until rapid oxidation begins at an elevated temperature in the presence of oxygen. The following table summarizes the comparative OIT data for this compound and other phenolic antioxidants in a polyolefin matrix, a common material in pharmaceutical packaging and device components.
| Antioxidant | Concentration (wt%) | Polymer Matrix | Test Temperature (°C) | Oxidation Induction Time (OIT) (minutes) |
| This compound | 0.1 | Polyethylene | 200 | [Data not publicly available in the conducted search] |
| Butylated Hydroxytoluene (BHT) | 0.1 | Polyethylene | 200 | [Data not publicly available in the conducted search] |
| Irganox 1010 | 0.1 | Polyethylene | 200 | [Data not publicly available in the conducted search] |
| Unstabilized Control | 0 | Polyethylene | 200 | ~3-5 |
Note: While specific comparative OIT values for this compound were not available in the public domain searches, the table structure is provided to illustrate how such data would be presented. The OIT for an unstabilized polymer is typically very short, highlighting the necessity of antioxidant addition. The performance of this compound is expected to be comparable to or exceed that of BHT due to its higher molecular weight and lower volatility, while large polymeric antioxidants like Irganox 1010 generally offer the highest thermal stability.
Experimental Protocols
To ensure reproducibility and accurate comparison, standardized test methods are crucial. The following section details the experimental protocol for determining the Oxidation Induction Time (OIT) by Differential Scanning Calorimetry (DSC), a widely accepted method for evaluating the performance of antioxidants in polymers.
Oxidation Induction Time (OIT) Measurement via Differential Scanning Calorimetry (DSC)
This method is based on the standard ASTM D3895, "Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry."
1. Principle: A small sample of the material containing the antioxidant is heated to a specified isothermal temperature in an inert nitrogen atmosphere. Once the temperature stabilizes, the atmosphere is switched to oxygen. The time elapsed from the introduction of oxygen until the onset of the exothermic oxidation of the sample is measured as the OIT. A longer OIT indicates a more effective antioxidant performance at that temperature.
2. Instrumentation:
-
Differential Scanning Calorimeter (DSC) with a computerized data acquisition system.
-
Gas flow controllers for nitrogen and oxygen (high purity, 99.5% or higher).
-
Standard aluminum DSC pans and lids.
3. Sample Preparation:
-
A representative sample of the polymer compound containing the antioxidant is prepared. This may involve melt blending the antioxidant into the polymer at a specified concentration.
-
A small, uniform specimen (typically 5-10 mg) is cut from the prepared sample and placed in an aluminum DSC pan. The pan is then hermetically sealed.
4. DSC Test Procedure:
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
The cell is purged with nitrogen at a constant flow rate (e.g., 50 mL/min).
-
The sample is heated at a controlled rate (e.g., 20 °C/min) to the isothermal test temperature (e.g., 200 °C).
-
The sample is held at the isothermal temperature for a short period (e.g., 5 minutes) to allow for thermal equilibrium.
-
The gas is switched from nitrogen to oxygen at the same flow rate.
-
The DSC records the heat flow as a function of time. The OIT is determined as the time from the switch to oxygen to the onset of the sharp exothermic peak, which signifies the beginning of oxidation.
Visualizing the Process and Mechanism
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the experimental workflow for OIT measurement and the general mechanism of antioxidant action.
Conclusion
The selection of an appropriate antioxidant is a critical step in ensuring the stability and shelf-life of a wide range of products. While publicly available, direct comparative data for this compound is limited, its structural similarity to other high-performing hindered phenols suggests its efficacy in preventing thermo-oxidative degradation. The provided experimental protocol for OIT measurement offers a robust framework for researchers to conduct their own comparative studies. By utilizing standardized methodologies and understanding the underlying antioxidant mechanisms, professionals in drug development and materials science can confidently select the optimal stabilization package for their specific needs, ultimately leading to safer and more effective products.
Unveiling the Double-Edged Sword: A Comparative Guide to the Pro-Oxidant Potential of 2,6-Dioctyl-p-cresol and Its Alternatives
For researchers, scientists, and drug development professionals, understanding the nuanced behavior of antioxidant compounds is paramount. While lauded for their protective effects, many antioxidants can exhibit pro-oxidant properties under specific conditions, a critical consideration in drug development and safety assessment. This guide provides a comprehensive comparison of the pro-oxidant potential of 2,6-Dioctyl-p-cresol, a lesser-studied hindered phenol, with its well-characterized structural analog 2,6-di-tert-butyl-p-cresol (BHT), the natural antioxidant Vitamin E (α-tocopherol), and the flavonoid Quercetin. This analysis is supported by experimental data and detailed methodologies to facilitate informed decision-making in research and development.
Due to the limited direct data on this compound, this guide will utilize the extensively studied 2,6-di-tert-butyl-p-cresol (BHT) as a primary surrogate. The structural similarity, characterized by bulky alkyl groups flanking the phenolic hydroxyl group, suggests that their pro-oxidant mechanisms are likely to be comparable.
Comparative Analysis of Pro-Oxidant Activity
The pro-oxidant activity of a compound is its capacity to induce oxidative stress, typically by generating reactive oxygen species (ROS), promoting lipid peroxidation, or causing oxidative damage to DNA. The following tables summarize the available quantitative data comparing the pro-oxidant potential of BHT, Vitamin E, and Quercetin. It is important to note that the pro-oxidant effects are often concentration-dependent and influenced by the presence of transition metal ions.
Table 1: Comparative Pro-Oxidant Induced Reactive Oxygen Species (ROS) Generation
| Compound | Cell Line | Concentration | Fold Increase in ROS vs. Control | Reference |
| BHT | SH-SY5Y Neuroblastoma | 3 µM (with RSL3) | Prevented RSL3-induced increase | [1] |
| α-Tocopherol | MCF7 Breast Cancer | 100 µM | Significant reduction | [2] |
| Quercetin | Erythrocytes | Not specified | Less effective than BHA in preventing ROS generation | [3] |
Table 2: Comparative Pro-Oxidant Induced Lipid Peroxidation
| Compound | Assay | Concentration | Effect on Lipid Peroxidation | Reference |
| BHT | TBARS | 0.5% in diet (mice) | Possible increase in lipid peroxidation at high doses | [4] |
| α-Tocopherol | TBARS | Not specified | Can promote tocopherol-mediated peroxidation | [5] |
| Quercetin | TBARS (rat brain) | 0.06 - 0.6 mM | Stronger inhibition than Rutin | [6] |
Table 3: Comparative Pro-Oxidant Induced DNA Damage
| Compound | Condition | Effect on DNA Damage | Reference |
| BHT | Not specified | Associated with DNA repair failure | [7] |
| α-Tocopherol | With Copper(II) ions | Potent DNA-damaging agent | [8] |
| α-Tocopherol | Post-glucose tolerance test (Type 2 Diabetes patients) | Significant increase in oxidative DNA damage | [5] |
| Quercetin | Not specified | Can exhibit pro-oxidant effects leading to DNA damage in the presence of transition metals | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to assess pro-oxidant potential.
Cellular Reactive Oxygen Species (ROS) Detection using DCFDA/H2DCFDA
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).
-
Cell Preparation: Plate cells in a 96-well microplate and culture overnight.
-
Loading with H2DCFDA: Remove culture medium and wash cells with a suitable buffer. Add H2DCFDA working solution to the cells and incubate in the dark.
-
Treatment: After incubation, wash the cells and add the test compounds (e.g., this compound, BHT, Vitamin E, Quercetin) at various concentrations.
-
Measurement: Measure the fluorescence intensity using a fluorescence microplate reader at an excitation/emission of ~485/535 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Lipid Peroxidation Assessment using Thiobarbituric Acid Reactive Substances (TBARS) Assay
This method quantifies malondialdehyde (MDA), a major secondary product of lipid peroxidation.
-
Sample Preparation: Homogenize tissue or cell samples in a suitable buffer.
-
Reaction: Add thiobarbituric acid (TBA) reagent to the sample homogenate and heat in a boiling water bath.
-
Measurement: Cool the samples and measure the absorbance of the resulting pink-colored complex at 532 nm using a spectrophotometer. The concentration of MDA is determined from a standard curve.
Oxidative DNA Damage Assessment
Several methods can be employed to measure oxidative DNA damage.
-
Comet Assay (Single Cell Gel Electrophoresis): This technique detects DNA strand breaks. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA with strand breaks migrates further, forming a "comet tail," which can be visualized and quantified.
-
Immunohistochemical Detection of 8-hydroxy-2'-deoxyguanosine (8-OHdG): 8-OHdG is a common marker of oxidative DNA damage. This method uses specific antibodies to detect and quantify 8-OHdG in tissue sections or cultured cells.
Signaling Pathways in Pro-Oxidant Activity
Pro-oxidant compounds can modulate various cellular signaling pathways, leading to diverse biological outcomes. The Nrf2, NF-κB, and MAPK pathways are key players in the cellular response to oxidative stress.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and detoxification genes. Some pro-oxidants can initially activate this pathway as a protective response.
Caption: Pro-oxidant induced Nrf2 signaling pathway.
NF-κB Signaling Pathway
Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammation, immunity, and cell survival. Oxidative stress is a well-known activator of the NF-κB pathway. Activation of NF-κB can lead to the expression of pro-inflammatory cytokines and other mediators.
Caption: Pro-oxidant induced NF-κB signaling pathway.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Oxidative stress can activate several MAPK pathways, including ERK, JNK, and p38, leading to diverse and context-dependent cellular responses.
Caption: Pro-oxidant induced MAPK signaling pathway.
Conclusion
The assessment of the pro-oxidant potential of this compound, through its analog BHT, and its alternatives, Vitamin E and Quercetin, reveals a complex, context-dependent activity profile. While all three compounds are recognized for their antioxidant properties, they can paradoxically promote oxidative stress under certain conditions. This dual functionality underscores the importance of comprehensive toxicological and mechanistic studies in the development of new chemical entities. For researchers and drug development professionals, a thorough understanding of the factors that govern the switch from antioxidant to pro-oxidant activity, such as concentration and the presence of transition metals, is essential for predicting and mitigating potential adverse effects. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for further investigation into the nuanced redox biology of these and other phenolic compounds.
References
- 1. Butylated Hydroxytoluene (BHT) Protects SH-SY5Y Neuroblastoma Cells from Ferroptotic Cell Death: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. europeanreview.org [europeanreview.org]
- 3. Comparative antioxidant capacities of quercetin and butylated hydroxyanisole in cholesterol-modified erythrocytes damaged by tert-butylhydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-oxidant effect of α-tocopherol in patients with Type 2 Diabetes after an oral glucose tolerance test – a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidative Properties and Effect of Quercetin and Its Glycosylated Form (Rutin) on Acetylcholinesterase and Butyrylcholinesterase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alpha-tocopherol induces oxidative damage to DNA in the presence of copper(II) ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intracellular Redox Behavior of Quercetin and Resveratrol Singly and in Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Challenge: A Comparative Guide to the Quantification of 2,6-Dioctyl-p-cresol in Biological Matrices
For researchers, scientists, and drug development professionals venturing into the analysis of the lipophilic antioxidant 2,6-Dioctyl-p-cresol in biological samples, a notable challenge emerges: the absence of established, validated analytical methods in the public domain. This guide provides a comprehensive comparison of potential analytical strategies by drawing parallels with methodologies developed for structurally similar long-chain alkylated phenols, namely 4-tert-octylphenol and nonylphenol. The experimental data and protocols presented herein for these surrogate analytes offer a robust starting point for the development of a sensitive and reliable quantification method for this compound.
The high lipophilicity conferred by the two octyl chains in this compound suggests that analytical approaches successful for other hydrophobic phenols will be the most transferable. This guide focuses on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), both of which have demonstrated efficacy in the quantification of octylphenol and nonylphenol in complex biological matrices such as serum, plasma, and urine.
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical method hinges on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of quantitative data from published methods for 4-tert-octylphenol and nonylphenol, which can serve as performance benchmarks for the development of a this compound assay.
| Analyte | Matrix | Sample Preparation | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |
| 4-tert-Octylphenol | Fish and Shellfish | Acetonitrile extraction, Hexane/Acetonitrile partitioning, Florisil column cleanup | GC-MS (SIM) | 2 ng/g | - | 95.8 - 96.4 | [1] |
| 4-tert-Octylphenol | Human Serum | Hybrid Solid Phase Extraction–Precipitation (HybridSPE-PPT) | LC-ESI(-)-MS/MS | - | - | - | [2] |
| Nonylphenol | Fish and Shellfish | Acetonitrile extraction, Hexane/Acetonitrile partitioning, Florisil column cleanup | GC-MS (SIM) | 20 ng/g | - | 86.0 - 93.4 | [1] |
| Nonylphenol | Human Blood | Solid-Phase Extraction (SPE) | HPLC-Electrochemical Detection | 1.0 ng/mL | - | >70.0 | [3] |
| Nonylphenol | Aqueous | Dispersive liquid-liquid microextraction (DLLME) and derivatization | GC-MS | 0.03 µg/L | - | - | [4] |
| Alkylphenols | Human Urine | Magnetic Solid-Phase Extraction (M-SPE) | UPLC-MS/MS | 0.006 ng/mL | 0.02 ng/mL | 80.8 - 107.7 | [5] |
| Phenolic Compounds | Human Urine | Solid-Phase Extraction (SPE) after acid hydrolysis | GC-MS (SIM) | 0.3 - 0.6 ng/mL | - | - | [6] |
Experimental Protocols: A Closer Look
Gas Chromatography-Mass Spectrometry (GC-MS) Approach
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like long-chain alkylated phenols, a derivatization step is often necessary to increase their volatility and improve chromatographic performance.
1. Sample Preparation for GC-MS Analysis of 4-Nonylphenol and 4-tert-Octylphenol in Biological Tissues [1]
-
Objective: To extract and purify 4-nonylphenols and 4-tert-octylphenol from fish and shellfish for GC-MS analysis.
-
Protocol:
-
Homogenize 5 g of the biological sample.
-
Extract the analytes with acetonitrile.
-
Perform a liquid-liquid partitioning step between hexane and acetonitrile to remove lipids.
-
Clean up the extract using a Florisil solid-phase extraction (SPE) column.
-
Elute the analytes and concentrate the eluate.
-
Analyze the extract by GC-MS in the selected ion monitoring (SIM) mode.
-
2. Derivatization for GC-MS Analysis
-
Rationale: To enhance the volatility of the phenolic hydroxyl group.
-
Procedure: A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replaces the active hydrogen on the phenol with a trimethylsilyl (TMS) group. The reaction is typically carried out by incubating the dried extract with BSTFA at an elevated temperature (e.g., 60-70°C) for a specified time before GC-MS injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach
LC-MS/MS offers high sensitivity and specificity and can often analyze compounds without the need for derivatization, making it a popular choice for the analysis of a wide range of molecules in biological matrices.
1. Sample Preparation for LC-MS/MS Analysis of Alkylphenols in Urine using Magnetic Solid-Phase Extraction (M-SPE) [5]
-
Objective: To simultaneously determine three alkylphenols and eleven bisphenols in urine.
-
Protocol:
-
Perform enzymatic hydrolysis on the urine samples to cleave any conjugated forms of the analytes.
-
Add isotope-labeled internal standards.
-
Employ magnetic solid-phase extraction (M-SPE) for the separation and enrichment of the target analytes.
-
Elute the analytes from the magnetic particles.
-
Analyze the eluate by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
-
2. Sample Preparation for LC-MS/MS Analysis of 4-tert-Octylphenol in Serum using Hybrid Solid Phase Extraction–Precipitation (HybridSPE-PPT) [2]
-
Objective: To develop a rapid and efficient method for the determination of bisphenol A, 4-t-octylphenol, and 4-nonylphenol in human serum.
-
Protocol:
-
Add a protein precipitation agent (e.g., methanol) to the serum sample.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Pass the supernatant through a HybridSPE cartridge to remove phospholipids and other endogenous interferences.
-
The flow-through is then directly analyzed by LC-MS/MS.
-
Visualizing the Workflow
A generalized workflow for the quantification of a lipophilic phenol, such as this compound, in a biological matrix is depicted below. This diagram illustrates the key steps from sample collection to data analysis, adaptable for both GC-MS and LC-MS/MS platforms.
References
- 1. Gas chromatographic-mass spectrometric determination of 4-nonylphenols and 4-tert-octylphenol in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Determination of 4-nonylphenol and 4-octylphenol in human blood samples by high-performance liquid chromatography with multi-electrode electrochemical coulometric-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of octylphenol and nonylphenol in aqueous sample using simultaneous derivatization and dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Magnetic solid-phase extraction combined with UPLC-MS/MS: A novel application for the analysis of alkylphenols and bisphenols in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solid-phase extraction method for the determination of free and conjugated phenol compounds in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparative antioxidant capacity of 2,6-Dioctyl-p-cresol using DPPH and ABTS assays"
For researchers and professionals in drug development, the evaluation of a compound's antioxidant capacity is a critical step in identifying potential therapeutic agents. This guide provides a comparative overview of two widely used methods—the DPPH and ABTS assays—for determining the antioxidant potential of a substance, with a hypothetical examination of 2,6-Dioctyl-p-cresol.
Principles of Antioxidant Capacity Assays
Antioxidant capacity is determined by the ability of a compound to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common spectrophotometric methods used for this purpose. Both assays are based on the principle that an antioxidant will reduce a stable colored radical, leading to a decrease in absorbance that is proportional to the antioxidant's concentration.
The DPPH radical is a stable free radical with a deep violet color, which changes to a pale yellow upon reduction by an antioxidant.[1] The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing the solution to decolorize.[2][3]
Hypothetical Comparative Data
| Antioxidant Assay | Parameter | Hypothetical Value for this compound | Trolox (Standard) | Interpretation |
| DPPH Assay | IC50 (µg/mL) | 75 | 10 | A lower IC50 value indicates higher antioxidant activity. In this hypothetical case, Trolox is a more potent antioxidant than this compound in this assay. |
| ABTS Assay | TEAC | 0.6 | 1.0 | TEAC (Trolox Equivalent Antioxidant Capacity) represents the antioxidant capacity of a compound relative to Trolox. A value of 0.6 would suggest that this compound has 60% of the antioxidant capacity of Trolox in this assay. |
IC50 (Inhibitory Concentration 50%) : This value represents the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals. A lower IC50 value signifies greater antioxidant efficacy.
TEAC (Trolox Equivalent Antioxidant Capacity) : This value compares the antioxidant capacity of a compound to that of the standard, Trolox. It is calculated from the concentration-response curves of the test compound and Trolox.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous adherence to experimental protocols. Below are detailed methodologies for the DPPH and ABTS assays.
DPPH Radical Scavenging Assay
This protocol is a widely used method to assess the free radical scavenging ability of antioxidants.[1][4]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark due to its light sensitivity.
-
Preparation of Test Samples: Dissolve the test compound and the standard in the same solvent used for the DPPH solution to prepare a stock solution. From the stock solution, prepare a series of dilutions.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the test sample dilutions to a fixed volume of the DPPH solution. A control well should contain the solvent and the DPPH solution without the test sample.
-
Incubation: Incubate the plate in the dark at room temperature for a set period, typically 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[1]
-
ABTS Radical Cation Decolorization Assay
This assay is another common method for determining the antioxidant capacity of various substances.[2][3][5]
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (e.g., this compound)
-
Standard antioxidant (e.g., Trolox)
-
Spectrophotometer
-
96-well microplate or cuvettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Preparation of Test Samples: Prepare a stock solution of the test compound and the standard in a suitable solvent and make serial dilutions.
-
Reaction Mixture: Add a small volume of the test sample dilutions to a larger volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: Measure the absorbance at 734 nm.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay:
-
% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[5]
-
Visualizing the Methodologies
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Caption: Experimental workflow for antioxidant capacity assessment.
Caption: Chemical principles of DPPH and ABTS assays.
Comparative Merits of DPPH and ABTS Assays
Both assays are valuable tools for assessing antioxidant capacity, but they possess distinct characteristics that make them suitable for different applications.
-
Solubility: The DPPH radical is soluble in organic solvents, making the assay well-suited for hydrophobic antioxidants.[6] In contrast, the ABTS radical cation is soluble in both aqueous and organic media, allowing for the analysis of both hydrophilic and lipophilic compounds.[6]
-
Reaction pH: The DPPH assay is sensitive to acidic pH, whereas the ABTS assay can be conducted over a wider pH range. This flexibility makes the ABTS assay more versatile for studying the effect of pH on antioxidant activity.
-
Interference: The deep color of the DPPH radical can sometimes interfere with the measurement of colored antioxidant compounds.[7] The ABTS radical's absorption maximum at 734 nm is less likely to overlap with the spectra of many natural products.
-
Reaction Kinetics: The reaction in the ABTS assay is generally faster than in the DPPH assay.[8]
References
- 1. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 2. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. pubcompare.ai [pubcompare.ai]
- 6. researchgate.net [researchgate.net]
- 7. bohrium.com [bohrium.com]
- 8. Comparing the four spectrophotometric assays DPPH, ABTS, FRAP and Folin-Ciocalteu to evaluate the antioxidant activity of a set of lignins - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Navigating the Disposal of 2,6-Dioctyl-p-cresol: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for 2,6-Dioctyl-p-cresol was not found in the available resources. The following information is based on the disposal guidelines for structurally similar compounds, such as 2,6-Di-tert-butyl-p-cresol and p-cresol, and should be used for informational purposes only. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all local, state, and federal regulations.
Key Disposal Considerations
Disposal of this compound must be conducted through a licensed waste disposal company.[1] Do not dispose of this chemical down the drain or with regular laboratory trash. All waste, including the chemical itself and any contaminated materials, should be collected in appropriately labeled, sealed containers.
Waste Classification: Chemical waste generators are responsible for determining if a substance is classified as hazardous waste.[3] Consultation with your institution's EHS office is essential for accurate classification and to ensure adherence to all applicable regulations.
Container Management: Before disposing of the container, it must be completely emptied.[1] Depending on the nature of the container and local regulations, it may need to be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Summary of Hazards for Structurally Similar Compounds
To provide a general understanding of the potential hazards, the following table summarizes information for the related compound 2,6-Di-tert-butyl-p-cresol.
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] |
| Skin Irritation | Causes skin irritation.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Causes damage to organs (Nervous system).[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | May cause damage to organs (Liver, Lungs) through prolonged or repeated exposure.[1] |
| Aquatic Hazard (Acute & Chronic) | Very toxic to aquatic life with long lasting effects.[1][2] |
Procedural Workflow for Disposal
The following diagram outlines the general decision-making process and steps for the proper disposal of this compound and other chemical waste in a laboratory setting.
Caption: Workflow for the proper disposal of laboratory chemical waste.
Experimental Protocols Referenced
The disposal procedures outlined are based on standard laboratory safety protocols as described in various Safety Data Sheets for similar phenolic compounds.[1][2][3][4][5] The primary "experimental protocol" for chemical disposal involves the following key steps, which should be adapted to specific institutional guidelines:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.
-
Waste Collection:
-
Collect waste this compound in a designated, compatible, and properly sealed container.
-
Ensure the container is clearly labeled with the full chemical name and appropriate hazard warnings.
-
Do not mix with incompatible waste streams.
-
-
Spill Management:
-
Storage:
-
Store waste containers in a designated, well-ventilated, and secure satellite accumulation area.
-
Keep containers away from heat, sparks, and open flames.[3]
-
-
Disposal Request:
-
Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or their designated contractor.
-
By adhering to these general principles and, most importantly, consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound.
References
Personal protective equipment for handling 2,6-Dioctyl-p-cresol
Essential Guidance for Laboratory Professionals
It is critical to note that these recommendations are based on a related substance and a formal risk assessment by a qualified safety professional is required before handling 2,6-Dioctyl-p-cresol.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 2,6-di-tert-butyl-p-cresol, which should be considered as a minimum requirement for this compound pending a formal risk assessment.
| PPE Category | Recommendation |
| Eye and Face Protection | Chemical safety goggles are essential.[1] In situations with a splash hazard, a face shield should also be worn.[1] |
| Hand Protection | Chemical-resistant gloves are required.[1] Nitrile or neoprene gloves are generally recommended for handling phenols and related compounds.[2] Always inspect gloves for degradation or punctures before use. |
| Skin and Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities or tasks with a higher risk of splashes, chemical-resistant coveralls may be necessary. |
| Respiratory Protection | If working in a well-ventilated area, respiratory protection may not be required.[1] However, if dusts or aerosols can be generated, a NIOSH-approved particulate respirator (e.g., N95) or a respirator with organic vapor cartridges should be used.[1] |
Operational Plan: Handling and Storage with Care
Proper handling and storage procedures are crucial to minimize the risk of exposure and maintain the integrity of the chemical.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling powders or creating solutions.[1]
-
Avoid generating dust.
-
Use non-sparking tools and equipment.
-
Wash hands thoroughly after handling.[1]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.[3]
-
Store separately from incompatible materials.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations. As a general guideline for alkylphenols:
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container for hazardous waste.
-
Contaminated Materials: All PPE, disposable labware, and other materials that have come into contact with the chemical should be considered hazardous waste and disposed of accordingly.
-
Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Logical Workflow for PPE Selection
The following diagram illustrates a logical workflow for selecting the appropriate PPE when a specific SDS is unavailable, emphasizing the use of surrogate data and the necessity of a formal risk assessment.
Caption: PPE selection workflow for chemicals without a specific SDS.
By following these guidelines and consulting with safety professionals, researchers can handle this compound with a high degree of safety and responsibility, fostering a secure and productive laboratory environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
